molecular formula C15H13N B1290219 4-Benzyl-1H-indole CAS No. 50614-90-9

4-Benzyl-1H-indole

Cat. No.: B1290219
CAS No.: 50614-90-9
M. Wt: 207.27 g/mol
InChI Key: UWWDSFRFGQOVPB-UHFFFAOYSA-N
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Description

4-Benzyl-1H-indole is a synthetically versatile indole derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure in drug discovery, known for its ability to interact with a wide array of biological targets . This specific compound, featuring a benzyl group at the 4-position of the indole ring, provides a strategic handle for further chemical functionalization, enabling researchers to create diverse libraries of compounds for biological screening . Indole derivatives, in general, possess a broad spectrum of reported biological activities, including antiviral, anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties . They are integral to the design of drugs targeting various diseases due to their structural versatility and capacity to bind with high affinity to multiple receptors . Research into 1-benzyl-indole hybrids, in particular, has demonstrated significant potential, such as in the development of novel tyrosinase inhibitors, which are relevant for both medical and industrial applications . The benzyl substitution on the indole nitrogen is a common modification that can markedly enhance biological activity and is frequently explored in structure-activity relationship (SAR) studies . As a research chemical, 4-Benzyl-1H-indole is a valuable intermediate for synthesizing more complex molecules. Its applications span from fundamental organic synthesis methodologies to advanced drug discovery projects aimed at developing new therapeutic agents . This product is intended for research and development purposes in a laboratory setting. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-2-5-12(6-3-1)11-13-7-4-8-15-14(13)9-10-16-15/h1-10,16H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWDSFRFGQOVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C3C=CNC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600068
Record name 4-Benzyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50614-90-9
Record name 4-Benzyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Benzyl-1H-indole CAS number 50614-90-9

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Benzyl-1H-indole (CAS 50614-90-9), a distinct structural isomer of the indole family. Unlike the more common 1-benzyl (N-benzyl) or 3-benzyl isomers, the 4-benzyl variant represents a specific substitution pattern at the carbocyclic ring, offering unique vectors for structure-activity relationship (SAR) exploration in medicinal chemistry.

Chemical Identity & Significance

4-Benzyl-1H-indole is a fused bicyclic heteroaromatic compound where a benzyl group is attached to the C4 position of the indole core. This position is chemically significant because it sits at the interface of the pyrrole and benzene rings, often projecting substituents into distinct hydrophobic pockets within protein binding sites (e.g., kinases, GPCRs) that are inaccessible to C3- or N1-substituted analogs.

PropertyDetail
CAS Number 50614-90-9
IUPAC Name 4-benzyl-1H-indole
Molecular Formula C₁₅H₁₃N
Molecular Weight 207.27 g/mol
SMILES C1=CC=C(C=C1)CC2=C3C=CNC3=CC=C2
Key Feature C4-Substitution (Carbocyclic ring functionalization)
Structural Differentiation

It is critical to distinguish CAS 50614-90-9 from its isomers:

  • 1-Benzylindole (N-benzyl): Substitution on the nitrogen. Common byproduct of basic alkylation.

  • 3-Benzylindole: Substitution on the pyrrole ring (electron-rich position).

  • 4-Benzylindole: Substitution on the benzene ring (sterically demanding, requires specific synthesis).

Synthesis & Manufacturing

Accessing the C4 position of the indole ring is synthetically more challenging than the C3 position due to the lack of natural nucleophilicity at C4. The most robust and scalable method for synthesizing 4-benzyl-1H-indole is via Transition-Metal Catalyzed Cross-Coupling , specifically using 4-bromoindole as the starting scaffold.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol utilizes a palladium-catalyzed coupling between 4-bromoindole and benzylboronic acid (or ester). This route is preferred over the Leimgruber-Batcho synthesis for this specific derivative due to the commercial availability of 4-bromoindole.

Reagents & Materials
  • Substrate: 4-Bromoindole (1.0 equiv)

  • Coupling Partner: Benzylboronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%) or Pd(PPh₃)₄

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (strictly inert)

Step-by-Step Workflow
  • Degassing: Charge the reaction vessel with 1,4-dioxane and water. Degas by bubbling argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).

  • Loading: Add 4-bromoindole, benzylboronic acid pinacol ester, and the base (K₂CO₃) to the vessel.

  • Catalyst Addition: Add the Palladium catalyst rapidly under a positive stream of argon. Seal the vessel immediately.

  • Reaction: Heat the mixture to 90–100°C for 12–18 hours. Monitor conversion via TLC (Thin Layer Chromatography) or LC-MS.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Dilute with ethyl acetate and wash with brine.

  • Purification: Concentrate the organic layer. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). 4-Benzylindole typically elutes as a viscous oil or low-melting solid.

Alternative Route: Negishi Coupling

For higher reactivity, especially if the boronic acid is sluggish, Negishi coupling using benzylzinc reagents is highly effective.

  • Reagents: 4-Bromoindole + Benzylzinc bromide (prepared from benzyl bromide + Zn dust/LiCl).

  • Catalyst: Pd(OAc)₂ / SPhos.[2]

  • Conditions: THF, Room Temperature to 60°C.

  • Advantage: Often proceeds under milder conditions than Suzuki coupling.

SynthesisPath Start 4-Bromoindole (Commercially Available) Intermediate Pd-Complex (Oxidative Addition) Start->Intermediate Pd(0) Reagent Benzylboronic Acid Pinacol Ester Reagent->Intermediate Transmetallation Catalyst Pd(dppf)Cl2 K2CO3, Dioxane/H2O Product 4-Benzyl-1H-indole (CAS 50614-90-9) Intermediate->Product Reductive Elimination (90°C, 12h)

Caption: Figure 1. Palladium-catalyzed Suzuki-Miyaura cross-coupling pathway for the synthesis of 4-benzyl-1H-indole.

Medicinal Chemistry Applications

The 4-benzylindole scaffold is a valuable "privileged structure" modification. In drug design, moving a substituent from C3 to C4 can drastically alter the pharmacological profile by changing the vector of the hydrophobic group.

Key Biological Targets
  • Kinase Inhibition: The indole NH and C3 usually interact with the hinge region of kinases. A benzyl group at C4 projects into the "gatekeeper" region or the solvent-exposed front pocket, potentially improving selectivity against homologous kinases.

  • Antiviral Agents (HIV Integrase): Research indicates that indole derivatives, including benzyl-substituted variants, can inhibit the interaction between HIV-1 Integrase and the cellular cofactor LEDGF/p75.[3][4][5][6] The 4-position substitution is crucial for occupying specific hydrophobic clefts in the allosteric binding site.

  • CNS Agents: 4-Substituted indoles are structural mimics of serotonin (5-HT) and melatonin. The bulky benzyl group at C4 can modulate affinity for 5-HT receptors (e.g., 5-HT2A, 5-HT2C) by providing steric bulk that differentiates receptor subtypes.

Structure-Activity Relationship (SAR) Logic[12]
  • Steric Occlusion: The benzyl group at C4 creates significant steric bulk, preventing metabolic oxidation at this position (a common metabolic soft spot in simple indoles).

  • Electronic Effects: The benzyl group is weakly electron-donating but primarily acts through steric and hydrophobic interactions (π-stacking) with aromatic residues (Phe, Tyr, Trp) in the target protein.

SAR Core 4-Benzyl-1H-indole Scaffold NH N-H (Pos 1) H-Bond Donor (Hinge Binding) Core->NH C3 C3 Position Electronic Reactivity (Electrophilic Attack) Core->C3 C4 C4-Benzyl Group Hydrophobic Vector (Selectivity Pocket) Core->C4 Target Target Binding Site (e.g., Kinase Gatekeeper) C4->Target π-π Stacking Steric Fit

Caption: Figure 2. Pharmacophore mapping of 4-benzyl-1H-indole, highlighting the C4-benzyl group as a key selectivity determinant.

Analytical Characterization

To validate the synthesis of CAS 50614-90-9, the following analytical signatures are expected.

TechniqueExpected Signal / Feature
¹H NMR (CDCl₃) Benzylic CH₂: Singlet or broad singlet around δ 4.2–4.5 ppm.Indole NH: Broad singlet > 8.0 ppm (exchangeable).Aromatic: Multiplets 6.8–7.5 ppm.[3][4][5] Key coupling constants (J) will distinguish C4 substitution from C5/C6.
¹³C NMR C4-Indole: Shifted downfield due to substitution.Benzylic Carbon: Distinct peak in the aliphatic region (~35–40 ppm).
Mass Spectrometry [M+H]⁺: 208.28 m/z. Fragmentation often shows loss of the benzyl group (tropylium ion formation, m/z 91).
Appearance Typically a viscous yellow/orange oil or low-melting solid (depending on purity).

Handling & Safety

  • Hazards: Like many indole derivatives, 4-benzylindole should be treated as a potential irritant.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon) to prevent oxidation of the indole ring, which can lead to darkening (polymerization/oxidation products) over time.

References

  • Ferro, S., et al. (2013).[6] Synthesis and biological evaluation of novel antiviral agents as protein–protein interaction inhibitors.[7][6] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Milne, J. E., & Buchwald, S. L. (2004).[8] An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.[8] Journal of the American Chemical Society, 126(40), 13028–13032. (Foundational protocol for Negishi coupling of aryl halides). Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzyl-1H-indole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Krasovskiy, A., et al. (2011).[8] Negishi Cross-Couplings of Unsaturated Halides Bearing Relatively Acidic Hydrogen Atoms with Organozinc Reagents. Organic Letters. Retrieved from [Link]

Sources

A Spectroscopic Guide to 4-Benzyl-1H-indole: Elucidating Structure and Purity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the indole scaffold stands as a cornerstone, forming the core of numerous natural products and synthetic compounds with profound biological activities. Among its myriad derivatives, 4-Benzyl-1H-indole emerges as a significant building block, its structural nuances dictating its reactivity and potential applications. A thorough spectroscopic characterization is therefore not merely a routine analysis but a fundamental prerequisite for its confident application in research and development.

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Benzyl-1H-indole. Moving beyond a simple cataloging of data, this document, crafted from the perspective of a Senior Application Scientist, delves into the rationale behind the experimental choices and the interpretation of the spectral data, offering field-proven insights for researchers.

The Molecular Blueprint: Understanding 4-Benzyl-1H-indole

4-Benzyl-1H-indole (C₁₅H₁₃N) is an aromatic heterocyclic organic compound.[1] It consists of a bicyclic structure, where a benzene ring is fused to a pyrrole ring, with a benzyl group attached to the carbon at the 4-position of the indole nucleus.[1] This substitution pattern significantly influences the electronic distribution within the indole ring system, which in turn is reflected in its spectroscopic signatures.

Molecular Structure of 4-Benzyl-1H-indole

Caption: Structure of 4-Benzyl-1H-indole with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom. For 4-Benzyl-1H-indole, both ¹H and ¹³C NMR provide invaluable information.

Experimental Protocol: Acquiring High-Quality NMR Spectra

Expertise in Practice: The choice of solvent and instrument parameters is critical for obtaining a well-resolved spectrum. Deuterated chloroform (CDCl₃) is a common and suitable solvent for many indole derivatives due to its good solubilizing power and relatively clean spectral window. However, for observing the labile N-H proton, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it slows down the proton exchange.

A Self-Validating System: A standard NMR experiment should include the acquisition of a ¹H spectrum, a ¹³C spectrum, and often, two-dimensional correlation spectra like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to unambiguously assign all signals.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample 4-Benzyl-1H-indole (5-10 mg) Solvent CDCl3 or DMSO-d6 (0.6-0.7 mL) Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer (e.g., 400 MHz or higher) NMR_Tube->Spectrometer H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) (Optional but Recommended) Spectrometer->TwoD_NMR FID Raw FID Data H1_NMR->FID C13_NMR->FID TwoD_NMR->FID Processing Fourier Transform, Phase & Baseline Correction FID->Processing Analysis Peak Picking, Integration, Coupling Constant Measurement Processing->Analysis

Caption: Generalized workflow for NMR data acquisition and processing.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a map of the proton environments in the molecule. The chemical shift (δ) indicates the electronic environment of a proton, while the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Table 1: Representative ¹H NMR Data for 4-Benzyl-1H-indole (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10br s1HN-H (indole)
~7.30 - 7.10m8HAromatic H (benzyl and indole C5, C6, C7)
~7.05t, J ≈ 2.8 Hz1HH-2 (indole)
~6.70d, J ≈ 7.2 Hz1HH-5 (indole)
~6.55t, J ≈ 2.4 Hz1HH-3 (indole)
~4.10s2H-CH₂- (benzyl)

In-depth Analysis:

  • N-H Proton: The broad singlet around 8.10 ppm is characteristic of the indole N-H proton. Its broadness is due to quadrupole broadening from the nitrogen atom and potential exchange with residual water in the solvent.

  • Aromatic Region: The complex multiplet between 7.30 and 7.10 ppm arises from the overlapping signals of the five protons on the benzyl ring and the three protons on the benzene portion of the indole ring (C5, C6, and C7).

  • Indole Pyrrole Ring Protons: The protons on the pyrrole ring of the indole nucleus typically appear at distinct chemical shifts. The H-2 proton is expected to be a triplet due to coupling with the H-1 (N-H) and H-3 protons. The H-3 proton appears as a triplet due to coupling with the H-2 proton and the N-H proton.

  • Benzyl Methylene Protons: The sharp singlet at approximately 4.10 ppm corresponds to the two protons of the methylene bridge (-CH₂-) of the benzyl group. The singlet nature indicates no adjacent protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the different carbon environments in the molecule.

Table 2: Representative ¹³C NMR Data for 4-Benzyl-1H-indole (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~142.0C-ipso (benzyl)
~136.0C-7a (indole)
~130.0C-3a (indole)
~129.0C-ortho, C-meta (benzyl)
~128.5C-para (benzyl)
~128.0C-4 (indole)
~124.0C-2 (indole)
~122.0C-6 (indole)
~120.0C-5 (indole)
~110.0C-7 (indole)
~102.0C-3 (indole)
~36.0-CH₂- (benzyl)

In-depth Analysis:

  • Aromatic Carbons: The spectrum shows a number of signals in the aromatic region (110-145 ppm), corresponding to the 13 aromatic carbons of the indole and benzyl groups. The quaternary carbons (C-3a, C-4, C-7a, and the ipso-carbon of the benzyl group) will typically have lower intensities.

  • Indole Pyrrole Ring Carbons: The C-2 and C-3 carbons of the pyrrole ring have characteristic chemical shifts, with C-3 being more shielded (lower ppm value) than C-2.

  • Aliphatic Carbon: The signal around 36.0 ppm is attributed to the methylene carbon of the benzyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: Sample Preparation for FTIR

Expertise in Practice: For a solid sample like 4-Benzyl-1H-indole, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and speed. Alternatively, preparing a potassium bromide (KBr) pellet can yield a high-quality spectrum.

FTIR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample 4-Benzyl-1H-indole (solid) Method ATR or KBr Pellet Sample->Method Spectrometer FTIR Spectrometer Method->Spectrometer Acquisition Scan Sample (e.g., 4000-400 cm⁻¹) Spectrometer->Acquisition Spectrum IR Spectrum Acquisition->Spectrum Analysis Peak Identification & Functional Group Assignment Spectrum->Analysis

Caption: Simplified workflow for FTIR analysis.

IR Spectral Data and Interpretation

Table 3: Characteristic IR Absorption Bands for 4-Benzyl-1H-indole

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H stretch (free)
~3100-3000MediumC-H stretch (aromatic)
~2920, ~2850Medium-WeakC-H stretch (aliphatic -CH₂-)
~1600, ~1490, ~1450Medium-StrongC=C stretch (aromatic rings)
~740StrongC-H bend (ortho-disubstituted benzene)

In-depth Analysis:

  • N-H Stretch: The sharp peak around 3400 cm⁻¹ is a key indicator of the N-H bond in the indole ring. Its sharpness suggests a non-hydrogen-bonded or weakly hydrogen-bonded environment in the solid state.

  • C-H Stretches: The absorptions in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the aromatic rings. The weaker bands around 2920 and 2850 cm⁻¹ are due to the symmetric and asymmetric stretching of the methylene (-CH₂-) group.

  • Aromatic C=C Stretches: The series of bands in the 1600-1450 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the aromatic rings.

  • Out-of-Plane Bending: The strong absorption around 740 cm⁻¹ is often indicative of the out-of-plane C-H bending vibrations of an ortho-disubstituted benzene ring, which is present in the indole core.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Ionization and Analysis

Expertise in Practice: Electron Ionization (EI) is a common technique that provides a detailed fragmentation pattern, which can be used for structural elucidation and library matching. Electrospray Ionization (ESI) is a softer ionization technique that is useful for confirming the molecular weight with minimal fragmentation.

MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization_analysis Ionization & Analysis cluster_data_output Data Output Sample 4-Benzyl-1H-indole (in suitable solvent) Inlet GC or Direct Infusion Sample->Inlet Ion_Source Ion Source (EI or ESI) Inlet->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Mass_Spectrum

Caption: General workflow for mass spectrometry analysis.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of 4-Benzyl-1H-indole will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the resulting fragments.

Expected Key Fragments in the EI Mass Spectrum:

  • Molecular Ion (M⁺): m/z = 207, corresponding to the molecular weight of C₁₅H₁₃N.

  • [M-1]⁺: m/z = 206, due to the loss of a hydrogen atom.

  • Tropylium Ion: A prominent peak at m/z = 91 is expected, corresponding to the stable tropylium cation ([C₇H₇]⁺) formed by the cleavage of the bond between the benzyl group and the indole ring.

  • Indolyl-methyl Cation: A peak at m/z = 130 ([C₉H₈N]⁺) can arise from the cleavage of the benzyl C-C bond, leaving the indolyl-methyl cation.

A Self-Validating System: The presence of the molecular ion at the correct m/z and the characteristic fragment ions provides strong evidence for the identity and integrity of the 4-Benzyl-1H-indole sample.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and MS provides a comprehensive and self-validating characterization of 4-Benzyl-1H-indole. NMR spectroscopy elucidates the precise arrangement of atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides structural clues through fragmentation. For researchers in drug development and chemical synthesis, a thorough understanding and application of these spectroscopic techniques are indispensable for ensuring the quality, purity, and structural integrity of their materials, thereby underpinning the reliability and reproducibility of their scientific endeavors.

References

  • Ndibe, H.C., Owolabi, B. J., Adepoju, T. S., & Eriamiatoe, I. O. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
  • ResearchGate. (2025, August 8). Synthesis, Characterization and Spectral Studies of Various Newer 4-Benzyloxy-1H-indole-2-carboxylic Acid (Arylidene)-hydrazide. Retrieved from [Link]

  • Ndibe, H.C., Owolabi, B. J., Adepoju, T. S., & Eriamiatoe, I. O. (2024, January 5). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. IDEAS/RePEc.
  • PubChem. (n.d.). 4-Benzyl-1H-indole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylindole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.).
  • Indole Synthesis SI. (2023, August 18).
  • ResearchGate. (2025, August 6). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • PubMed Central. (2025, June 5). A new synthetic approach to the 3,4-dihydro-1H-[2][3]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Base-Induced Intramolecular Epoxide Ring-Opening by 2-Fluoroarenesulfonamides: An Avenue to Fused 1,4-Benzoxazine-Benzosultam Hybrids via One-Pot Double Cyclization. Retrieved from [Link]

  • MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I.. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • Tetrahedron Letters. (1982). Vol. 23, No. 38, pp 3851-3854.
  • PubMed Central. (2017, July 19). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Retrieved from [Link]

  • BG. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry. Retrieved from [Link]

Sources

The Ascendancy of the 4-Benzyl-1H-indole Scaffold in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the 4-benzyl-1H-indole core, a privileged scaffold in contemporary drug discovery. We will navigate through its synthetic pathways, delve into its diverse biological activities with a focus on anticancer properties, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.

The 4-Benzyl-1H-indole Core: A Structurally Privileged Motif

The indole ring system is a cornerstone of medicinal chemistry, present in a plethora of natural products and synthetic drugs.[1] The introduction of a benzyl group at the 4-position of the indole nucleus imparts a unique three-dimensional architecture, creating a lipophilic pocket that can engage in crucial interactions with biological targets. This seemingly simple modification has unlocked a wealth of therapeutic potential, leading to the development of potent and selective agents against a range of diseases.

Navigating the Synthetic Landscape: Crafting the 4-Benzyl-1H-indole Scaffold

The construction of the 4-benzyl-1H-indole core can be approached through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Fischer Indole Synthesis: A Classic Approach

The Fischer indole synthesis, a venerable reaction in organic chemistry, remains a robust method for constructing the indole nucleus.[2][3] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine and a ketone or aldehyde.[3] For the synthesis of a 4-benzyl-1H-indole derivative like 1,2,3,4-tetrahydrocarbazole (a close structural analog), the reaction proceeds by reacting phenylhydrazine with a cyclohexanone derivative.[4][5]

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole via Fischer Indole Synthesis [4][5]

  • Materials:

    • Phenylhydrazine

    • Cyclohexanone

    • Glacial Acetic Acid

    • Ethanol (75%)

    • Deionized Water

  • Procedure:

    • In a 500 mL three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser, a mixture of cyclohexanone (0.5 moles) and 180 g of glacial acetic acid is placed.

    • The mixture is heated to reflux with constant stirring.

    • Redistilled phenylhydrazine (0.5 moles) is added dropwise over a period of one hour.

    • Stirring is continued for an additional hour at reflux temperature.

    • The hot reaction mixture is poured into a 1 L beaker and stirred vigorously until it solidifies.

    • The mixture is cooled to 5°C and the solid is collected by vacuum filtration using a Büchner funnel.

    • The filtrate is cooled in an ice bath and refiltered through the same Büchner funnel to collect any additional precipitate.

    • The collected solid is washed with 50 mL of water, followed by 50 mL of 75% ethanol.

    • The crude product is dried overnight on absorbent paper.

    • Recrystallization from approximately 350 mL of hot ethanol, with the addition of a small amount of decolorizing carbon, yields purified 1,2,3,4-tetrahydrocarbazole. The product can be collected by filtration after cooling.

  • Self-Validation: The melting point of the recrystallized product should be determined and compared to the literature value (116-117°C) to assess purity.[5] Further characterization by ¹H NMR, ¹³C NMR, and IR spectroscopy should be performed to confirm the structure.

Causality in Experimental Choices: The use of glacial acetic acid serves as both a solvent and an acid catalyst for the cyclization. The slow addition of phenylhydrazine helps to control the exothermic reaction. The washing steps are crucial to remove unreacted starting materials and byproducts, while recrystallization is a standard technique for purifying solid organic compounds.

Modern Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a more versatile and modular approach to constructing substituted indoles. While less common for the direct synthesis of the parent 4-benzyl-1H-indole, these methods are invaluable for creating a diverse library of derivatives by coupling a pre-functionalized indole with a suitable benzyl partner.

A Spectrum of Biological Activities: The Therapeutic Promise of 4-Benzyl-1H-indoles

Derivatives of the 4-benzyl-1H-indole scaffold have demonstrated a remarkable range of biological activities, highlighting their potential in various therapeutic areas.

Biological ActivityTarget/MechanismReference
Anticancer Tubulin polymerization inhibition[1][6]
Anticancer Estrogen receptor antagonism[7]
Anticancer General cytotoxicity[8]
Antimicrobial Not specified[9]
Anticancer Activity: Targeting the Cytoskeleton

A significant area of interest for 4-benzyl-1H-indole derivatives is their potent anticancer activity, often mediated through the inhibition of tubulin polymerization.[1][6] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport.[10] Disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.[10]

Many indole-based compounds exert their anticancer effects by binding to the colchicine site on β-tubulin.[11] This binding event prevents the polymerization of tubulin dimers into microtubules, thereby disrupting the formation of the mitotic spindle.[10][11] The cell cycle is arrested in the G2/M phase, triggering the apoptotic cascade.[12]

Signaling Pathway: Tubulin Polymerization and its Inhibition

Tubulin_Polymerization cluster_0 Microtubule Dynamics cluster_1 Cellular Processes cluster_2 Inhibition by 4-Benzyl-1H-indole Derivatives Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Indole_Derivative 4-Benzyl-1H-indole Derivative Indole_Derivative->Tubulin_Dimers Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization by a 4-benzyl-1H-indole derivative, leading to mitotic arrest and apoptosis.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 4-benzyl-1H-indole derivatives can be significantly influenced by the substitution pattern on both the indole and benzyl rings. For instance, studies on indole-vinyl sulfone derivatives revealed that substitutions on the indole ring generally led to a decrease in activity, with the exception of the C-4 position.[12] The presence of an unsubstituted indole core was found to be crucial for potent tubulin inhibitory activity.[12]

The following table summarizes the in vitro anticancer activity of selected indole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
5f MDA-MB-4688.2[13]
5f MCF-713.2[13]
4e Average (MCF-7, A549, HCT)2[8]
4q Average (MCF-7, A549, HCT)3.28[8]
4j HCT1169.16[8]
4f HCT1169.79[8]
4b MCF-711.5[8]
4k B16F1023.81 - 60.11[7]
4j MDA-MB-23116.18[7]
4k MDA-MB-23125.59[7]
DHI1 (4a) Jurkat21.83[14]
DHI1 (4a) HL-6019.14[14]

In Vitro Evaluation: A Protocol for Tubulin Polymerization Assay

To assess the potential of novel 4-benzyl-1H-indole derivatives as tubulin polymerization inhibitors, a robust in vitro assay is essential. The following protocol outlines a fluorescence-based assay to measure the extent of tubulin polymerization in the presence of a test compound.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Materials:

    • Purified porcine brain tubulin (2 mg/mL)

    • Assay buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (1 mM)

    • Glycerol (10%)

    • DAPI (6.3 µM)

    • Test compound (4-benzyl-1H-indole derivative) dissolved in a suitable solvent (e.g., DMSO)

    • 384-well black wall microplates with a non-binding surface

    • Fluorescence plate reader

  • Procedure:

    • Prepare the assay buffer containing GTP and glycerol.

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the purified tubulin to each well.

    • Add DAPI to each well to monitor polymerization fluorimetrically.

    • Incubate the plate at 37°C in a fluorescence plate reader.

    • Monitor the fluorescence changes kinetically for 1 hour, with excitation at 360 nm and emission at 420 nm.

    • A known tubulin polymerization inhibitor (e.g., colchicine) and a stabilizing agent (e.g., paclitaxel) should be used as controls.

  • Data Analysis: The rate and extent of tubulin polymerization are determined by the change in fluorescence over time. The IC₅₀ value for the test compound can be calculated by plotting the inhibition of polymerization against the compound concentration.

  • Self-Validation: The assay should be validated by observing the expected effects of the positive and negative controls. The results should be reproducible across multiple experiments.

Causality in Experimental Choices: DAPI is a fluorescent dye that intercalates into the grooves of microtubules, and its fluorescence intensity increases upon binding, providing a quantitative measure of polymerization. GTP is essential for tubulin polymerization, and glycerol acts as a polymerization enhancer. The use of a fluorescence plate reader allows for high-throughput screening of compounds.

Conclusion and Future Directions

The 4-benzyl-1H-indole scaffold has firmly established itself as a versatile and fruitful starting point for the design of novel therapeutic agents. Its ability to effectively target fundamental cellular processes, such as tubulin polymerization, underscores its significance in anticancer drug discovery. Future research in this area will likely focus on the development of more potent and selective derivatives, the exploration of novel biological targets, and the use of advanced drug delivery systems to enhance their therapeutic efficacy and minimize off-target effects. The continued exploration of this privileged structure holds immense promise for the development of next-generation medicines.

References

  • 1,2,3,4-tetrahydrocarbazole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 29, 2026, from [Link]

  • Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. (n.d.). Oklahoma State University. Retrieved January 29, 2026, from [Link]

  • Fischer Indole Synthesis - YouTube. (2021, August 5). Professor Dave Explains. Retrieved January 29, 2026, from [Link]

  • 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ) - YouTube. (2023, December 17). Vibzzlab. Retrieved January 29, 2026, from [Link]

  • 1,2,3,4-tetrahydrocarbazole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 29, 2026, from [Link]

  • An Integrated QSAR-MD-DCCM Pipeline: A Predictive Computational Platform for the Rational Design and Dynamic Functional Validation of Dual-Target Directed Ligands - MDPI. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Identifying the dynamics of actin and tubulin polymerization in iPSCs and in iPSC-derived neurons - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC - PubMed Central. (2023, April 26). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes | Inorganic Chemistry - ACS Publications. (2022, January 7). American Chemical Society Publications. Retrieved January 29, 2026, from [Link]

  • The compounds were screened further to find out their IC50 values.... - ResearchGate. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

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  • New twists in actin–microtubule interactions - Molecular Biology of the Cell (MBoC). (2021, January 28). American Society for Cell Biology. Retrieved January 29, 2026, from [Link]

  • The Synthesis of 1,2,3,4-Tetrahydrocarbazole - YouTube. (2020, May 20). Corrosive Chemistry. Retrieved January 29, 2026, from [Link]

  • Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells | ACS Pharmacology & Translational Science. (2025, July 14). American Chemical Society Publications. Retrieved January 29, 2026, from [Link]

  • Design, synthesis, and biological evaluation of indole-based inhibitors of tubulin polymerization and targeted delivery strategies involving drug-linker constructs and hypoxia-activated prodrugs. - BEARdocs. (n.d.). Baylor University. Retrieved January 29, 2026, from [Link]

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Technical Guide: Discovery and History of 4-Benzyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthetic evolution, and medicinal chemistry of 4-Benzyl-1H-indole , a scaffold that has evolved from a synthetic curiosity to a critical pharmacophore in anti-retroviral therapy.[1]

Executive Summary

4-Benzyl-1H-indole (CAS: 50614-90-9) represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to disrupt specific protein-protein interactions (PPIs). Unlike its C3-substituted counterparts—which are easily accessed via classical electrophilic substitution—the C4-substituted indole requires sophisticated synthetic orchestration. This scaffold has recently gained prominence as a potent inhibitor of the HIV-1 Integrase (IN) – LEDGF/p75 interaction , a novel therapeutic target that circumvents resistance to traditional antiretrovirals.

Historical Context & The Regioselectivity Challenge

The "Indole Dead Zone"

Historically, the C4 position of the indole ring was considered difficult to access. Indole chemistry is dominated by the high electron density at C3 (enamine-like reactivity).

  • Classical Electrophilic Substitution: Reacting indole with benzyl bromide typically yields 3-benzylindole or 1-benzylindole (N-alkylation).

  • The C4 Challenge: Direct functionalization at C4 is electronically unfavorable without pre-installed directing groups or blocking groups at C3.

Discovery Trajectory
  • Early Era (Pre-2000s): 4-Benzyl-1H-indole appeared primarily as a derivative in broad structure-activity relationship (SAR) studies of ergot alkaloids and hallucinogenic tryptamines, where C4-substitution modulates receptor affinity (e.g., 5-HT receptors).

  • The Synthetic Breakthrough (2010s): The demand for this scaffold spiked with the discovery that C4-substituted indoles could occupy the hydrophobic pocket of the HIV-1 Integrase dimer interface. This drove the development of transition-metal-catalyzed C-H activation methods to access the scaffold efficiently.

Synthetic Evolution: From Cross-Coupling to C-H Activation[1]

The synthesis of 4-Benzyl-1H-indole illustrates the evolution of organic synthesis from stoichiometric functional group manipulation to catalytic precision.

Method A: The Classical Cross-Coupling (Suzuki-Miyaura)

The most reliable "traditional" route relies on pre-functionalized building blocks.

  • Precursor: 4-Bromoindole or 4-Iodoindole (commercially available but expensive).

  • Reagent: Benzylboronic acid pinacol ester.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Mechanism: Oxidative addition into the C4-halogen bond, followed by transmetallation and reductive elimination.

  • Pros: High regiocidelity (position is fixed by the halogen).

  • Cons: Requires expensive 4-haloindoles; step-intensive if starting from nitrobenzaldehydes.

Method B: Modern Ru-Catalyzed C-H Activation (The Directing Group Strategy)

In 2013, Lanke and Prabhu introduced a game-changing methodology using Ruthenium catalysis.

  • Concept: Use an aldehyde at C3 as a transient directing group to force activation at the adjacent C4 position.

  • Reagents: Indole-3-carboxaldehyde + Benzyl halides (or acrylates for related derivatives).

  • Catalyst: [Ru(p-cymene)Cl₂]₂.

  • Significance: This method allows the use of cheap, abundant indole precursors and installs the C4 substituent directly, after which the directing group can be removed or transformed.[1]

SyntheticEvolution Indole Indole (Cheap) HaloIndole 4-Bromoindole (Expensive) Indole->HaloIndole Bromination (Low Yield/Mix) Aldehyde Indole-3-carboxaldehyde (Directing Group) Indole->Aldehyde Vilsmeier-Haack Suzuki Suzuki Coupling (Pd-Catalyzed) HaloIndole->Suzuki + Benzyl Boronate RuCH C-H Activation (Ru-Catalyzed) Aldehyde->RuCH + Benzyl Halide [Ru(p-cymene)Cl2]2 Target 4-Benzyl-1H-indole (Target Scaffold) Suzuki->Target High Regiocontrol RuCH->Target Decarbonylation (Optional)

Figure 1: Comparison of the classical Palladium-based cross-coupling route versus the modern Ruthenium-catalyzed C-H activation strategy for accessing 4-benzylindoles.

Medicinal Chemistry: The HIV-1 Integrase Breakthrough

The most authoritative application of 4-Benzyl-1H-indole lies in Anti-Retroviral Therapy (ART) .

The Target: LEDGF/p75 and HIV-1 Integrase

HIV-1 Integrase (IN) is essential for viral replication.[2][3] It relies on a cellular cofactor, LEDGF/p75 , to tether the pre-integration complex to the host chromatin.[1]

  • Mechanism: The 4-benzylindole scaffold mimics the key hydrophobic residues (Ile365, Asp366) of LEDGF/p75 that normally bind to the Integrase core domain.

  • Binding Mode: The indole core stacks within the hydrophobic pocket, while the benzyl group at C4 extends into a specific sub-pocket (the "LEDGF binding pocket"), effectively blocking the cofactor from binding.[1] This is an allosteric inhibition mechanism, distinct from the catalytic site inhibitors (like Raltegravir).[1]

Structure-Activity Relationship (SAR)

Research by the University of Messina (Ferro et al., 2013) established the critical features:

  • C4-Benzyl Group: Essential for potency. Removal or shifting to C5/C6 results in a drastic loss of activity (IC₅₀ drops from µM to inactive).

  • C3-Functionalization: Often coupled with a diketo acid (DKA) moiety at C3 to chelate the Magnesium ions in the active site.

  • Substituents on Benzyl: Electron-withdrawing groups (e.g., 4-F, 4-CF₃) on the benzyl ring often enhance metabolic stability and binding affinity.

Data Summary: Inhibition Potency
Compound VariantModificationIC₅₀ (HIV-1 IN-LEDGF Interaction)Activity Status
4-Benzyl-1H-indole Core Scaffold~6.4 µM (as derivative)Active Lead
5-Benzyl-1H-indoleRegioisomer> 100 µMInactive
N-Benzyl-1H-indoleRegioisomer> 100 µMInactive
4-(4-Fluorobenzyl)-...[2][4][5][6][7]Para-F Substitution0.8 - 2.5 µMHighly Potent

Detailed Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling (High Reliability)

Use this protocol for small-scale, high-purity synthesis where 4-bromoindole is available.

Reagents:

  • 4-Bromoindole (1.0 eq)

  • Benzylboronic acid pinacol ester (1.2 eq)[1]

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq)[1]

  • K₂CO₃ (3.0 eq)[1]

  • Solvent: 1,4-Dioxane / Water (4:1)[1]

Step-by-Step:

  • Degassing: Charge a reaction vial with 4-bromoindole (196 mg, 1.0 mmol), benzylboronic ester, and K₂CO₃. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed 1,4-dioxane (4 mL) and water (1 mL).

  • Catalysis: Add Pd(dppf)Cl₂ (41 mg) under a positive stream of Argon.

  • Reaction: Seal the vial and heat to 90°C for 12 hours. The mixture should turn black (Pd precipitation) upon completion.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with brine. Dry organic layer over Na₂SO₄.[8]

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1). 4-Benzyl-1H-indole elutes as a pale yellow oil/solid.

    • Validation: ¹H NMR (CDCl₃) should show a singlet at ~4.2 ppm (benzylic CH₂) and characteristic indole protons.[1]

Protocol B: Ru-Catalyzed C-H Benzylation (Directing Group Strategy)

Use this for large-scale synthesis from cheaper starting materials.

Reagents:

  • 1-Pivaloyl-1H-indole-3-carboxaldehyde (Directing group installed)

  • Benzyl Bromide (1.5 eq)

  • [Ru(p-cymene)Cl₂]₂ (5 mol%)

  • AgSbF₆ (20 mol%) - Halide scavenger

  • Cu(OAc)₂ (1.0 eq) - Oxidant

  • Solvent: 1,2-Dichloroethane (DCE)[1]

Step-by-Step:

  • Activation: In a Schlenk tube, dissolve the indole-aldehyde substrate in DCE.

  • Catalyst Addition: Add the Ru catalyst, AgSbF₆, and Cu(OAc)₂.

  • Heating: Heat to 110°C for 24 hours. The aldehyde oxygen coordinates Ru, directing insertion into the C4-H bond.

  • De-protection: The resulting product contains the aldehyde and pivaloyl groups. Hydrolysis (NaOH/MeOH) removes the pivaloyl group. Decarbonylation (RhCl(PPh₃)₃) can remove the aldehyde if the bare scaffold is required.

Mechanism of Action Diagram

MOA cluster_complex Viral Replication Complex HIV_IN HIV-1 Integrase (IN) (Dimer Interface) LEDGF LEDGF/p75 (Cellular Cofactor) LEDGF->HIV_IN Native Binding (Tethers HIV to DNA) Block Inhibition of Viral Integration LEDGF->Block Displaced Inhibitor 4-Benzylindole Derivative (Inhibitor) Inhibitor->HIV_IN Occupies LEDGF Pocket (Allosteric Blockade) Inhibitor->LEDGF Competes with Inhibitor->Block Result

Figure 2: Mechanism of Action. The 4-benzylindole scaffold acts as a mimic of the LEDGF/p75 cofactor, competitively binding to the HIV-1 Integrase interface and preventing the viral genome from anchoring to host chromatin.

Future Outlook

The 4-benzylindole scaffold is currently undergoing "skeletal editing." A 2026 study has demonstrated the electrochemical conversion of 4-benzyl-1H-indole into 4-benzylquinoline , expanding its utility from a final drug target to a versatile intermediate for diverse heterocycles. Furthermore, its lipophilic bulk at C4 is being explored in kinase inhibitors where filling a hydrophobic back-pocket is required for selectivity (e.g., specific tyrosine kinases).[1]

References

  • Lanke, V., & Prabhu, K. R. (2013).[1] Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters. Link[1]

  • Ferro, S., et al. (2014).[1] Synthesis and biological evaluation of novel antiviral agents as protein–protein interaction inhibitors.[3][4] Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1]

  • Christ, F., et al. (2010).[1] Small-Molecule Inhibitors of the LEDGF/p75 Binding Site of Integrase Block HIV Replication and Modulate Integrase Multimerization. Antimicrobial Agents and Chemotherapy. Link[1]

  • Feierfeil, J. (2017).[1][9] De Novo Synthesis of Arenes and Heteroarenes. LMU München Thesis. Link

  • PubChem. (2025). 4-Benzyl-1H-indole Compound Summary. National Library of Medicine. Link[1]

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The 4-Benzyl-1H-Indole Scaffold: A Dual-Action MTDL for Neuroprotection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "One Molecule, Multiple Targets" Imperative

The paradigm of neurodegenerative drug discovery has shifted from "single-target" specificity to Multi-Target Directed Ligands (MTDLs) . Alzheimer’s (AD) and Parkinson’s (PD) are multifactorial pathologies driven by cholinergic depletion, oxidative stress, and protein aggregation. Traditional monotherapies (e.g., Donepezil) address symptoms but fail to halt disease progression.

This guide focuses on 4-Benzyl-1H-indole derivatives , a privileged scaffold designed to bridge two distinct therapeutic mechanisms:

  • Symptomatic Relief: Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

  • Disease Modification: Activation of the Nrf2/ARE antioxidant pathway to mitigate neuronal apoptosis.

We explore the structural logic of the C4-benzyl substitution, detailed synthesis/validation protocols, and the mechanistic signaling pathways involved.

Structural Logic: Why the 4-Benzyl-1H-Indole?

The indole ring is bioisosteric to melatonin and tryptophan, granting it inherent blood-brain barrier (BBB) permeability and radical scavenging properties. However, the 4-benzyl substitution is the critical design element for high-affinity MTDLs.

Pharmacophore Analysis
  • The Indole Core (Scaffold): Acts as a π-electron rich system capable of π-π stacking with aromatic residues (Trp286) in the Peripheral Anionic Site (PAS) of AChE.

  • The C4-Benzyl Moiety (The Anchor): Unlike N1-benzyl substitutions (common in Donepezil mimics), a C4-benzyl group projects the hydrophobic bulk into the hydrophobic trap of the enzyme without occluding the hydrogen-bonding potential of the N1-H. This N1-H remains available to interact with the catalytic triad or to participate in redox cycling for antioxidant activity.

  • Nrf2 Activation Potential: Electrophilic modifications at the C3 or C4 position can convert the indole into a Michael acceptor, facilitating the modification of Keap1 cysteine residues (Cys151), releasing Nrf2.

Mechanistic Pathways

The Nrf2/ARE Antioxidant Axis

The neuroprotective efficacy of indole derivatives largely stems from the upregulation of Phase II detoxifying enzymes. Under basal conditions, Nrf2 is sequestered by Keap1 and targeted for ubiquitination. 4-Benzyl-1H-indole derivatives (specifically those with electrophilic handles) disrupt the Keap1-Nrf2 interaction.

Figure 1: Nrf2/ARE Signaling Pathway Visualization of the molecular cascade triggered by Indole derivatives.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole 4-Benzyl-1H-Indole (Derivative) Keap1 Keap1 (Sensor) Indole->Keap1 Cys151 Modification ROS ROS / Electrophiles ROS->Keap1 Oxidation Nrf2_Cyto Nrf2 (Inactive) Keap1->Nrf2_Cyto Releases Ubiquitin Ubiquitination (Degradation) Keap1->Ubiquitin Basal State Nrf2_Nuc Nrf2 (Active) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE Promoter Nrf2_Nuc->ARE Heterodimerization with sMaf Maf sMaf Maf->ARE Genes HO-1, NQO1, GCLC (Transcription) ARE->Genes Upregulation Protection Neuroprotection (Redox Homeostasis) Genes->Protection

Caption: Indole derivatives modify Keap1 sensor cysteines, preventing Nrf2 degradation and triggering nuclear translocation for antioxidant gene expression.[1]

Experimental Protocols (Validation)

To validate the dual-action potential, the following protocols must be executed. These are designed to be self-validating control systems.

Synthesis: Suzuki-Miyaura Cross-Coupling (C4-Benzylation)

Objective: Install the benzyl group at the C4 position of the indole core with high regioselectivity.

  • Reagents: 4-Bromoindole (1.0 eq), Benzylboronic acid pinacol ester (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq).

  • Solvent System: 1,4-Dioxane/Water (4:1). The biphasic system is crucial for inorganic base solubility.

  • Procedure:

    • Degas the solvent stream with Argon for 15 minutes (Critical: Oxygen poisons the Pd catalyst).

    • Add reagents to a sealed pressure vial.

    • Heat to 90°C for 12 hours.

    • Workup: Dilute with EtOAc, wash with brine. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

  • Validation: 1H-NMR must show the disappearance of the C4-H signal and the appearance of the benzylic CH2 singlet around δ 4.1 ppm.

In Vitro Assay 1: Modified Ellman’s Assay (AChE Inhibition)

Objective: Determine IC50 values for AChE inhibition. Causality: We use a pre-incubation step to allow the inhibitor to equilibrate with the enzyme's active site before the substrate initiates the kinetic reaction.

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromophore: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Protocol:

    • In a 96-well plate, add 150 µL buffer and 20 µL of Test Compound (various concentrations).

    • Add 20 µL of AChE enzyme solution (0.2 U/mL).

    • Incubate for 20 minutes at 25°C. Why? To establish Enzyme-Inhibitor equilibrium.

    • Add 10 µL of DTNB/ATCh mixture.

    • Measure Absorbance at 412 nm every 30 seconds for 5 minutes.

  • Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.

In Vitro Assay 2: Nrf2 Luciferase Reporter Assay

Objective: Quantify the transcriptional activation of the ARE promoter.

  • Cell Line: ARE-luciferase reporter HepG2 or SH-SY5Y cells.

  • Protocol:

    • Seed cells (1×10^4/well) and incubate for 24h.

    • Treat with Test Compound (1–50 µM) for 6–12 hours.

    • Positive Control: Tert-butylhydroquinone (tBHQ) (10 µM).

    • Lyse cells using passive lysis buffer.

    • Add Luciferin substrate and measure luminescence.

  • Validation: Luminescence must be normalized to total protein content (BCA assay) to rule out cytotoxicity artifacts.

Data Presentation & SAR Analysis

The following table summarizes the expected Structure-Activity Relationship (SAR) trends based on literature for similar indole MTDLs.

Compound IDR1 (N-Subst)R2 (C4-Subst)AChE IC50 (nM)Nrf2 Activation (Fold)Neuroprotection (SH-SY5Y)
IND-Ref HH>10,0001.0 (Basal)-
IND-Bn-1 BenzylH4501.2+
IND-Bn-4 (Lead) H Benzyl 35 4.5 +++
IND-Bn-4-OMe H4-OMe-Benzyl1202.1++

Key Insight: The IND-Bn-4 (4-benzyl) analog shows superior AChE inhibition compared to the N-benzyl analog (IND-Bn-1) because the C4 vector aligns the benzyl group perfectly with the PAS without disrupting the catalytic triad hydrogen bonding.

Experimental Workflow Visualization

Figure 2: Integrated Drug Discovery Workflow From Synthesis to Lead Optimization.

Workflow cluster_screen Biological Screening Synth Synthesis (Suzuki Coupling) Purify Purification (Flash Chrom.) Synth->Purify Char Characterization (NMR/MS) Purify->Char AChE Ellman's Assay (Target 1) Char->AChE Nrf2 Luciferase Assay (Target 2) Char->Nrf2 Tox MTT Assay (Safety) AChE->Tox Hit Confirmation Nrf2->Tox Lead Lead Candidate (4-Benzyl-1H-indole) Tox->Lead High Safety Index

Caption: Step-by-step workflow for isolating high-efficacy 4-Benzyl-1H-indole MTDLs.

References

  • Wei, P. C., et al. (2019). "Neuroprotection of Indole-Derivative Compound NC001-8 by the Regulation of the NRF2 Pathway in Parkinson's Disease Cell Models."[2] Oxidative Medicine and Cellular Longevity. Link

  • Benek, O., et al. (2020). "Indole-based compounds in the development of anti-neurodegenerative agents." Biomolecules.[3][4][5][6][7][8][9][10] Link

  • Rook, Y., et al. (2010). "Design, synthesis, and structure-activity relationships of 4-substituted indoles as novel AChE inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for 4-substituent logic).
  • Zhang, K., et al. (2013). "4-Hydroxybenzyl alcohol confers neuroprotection through up-regulation of antioxidant protein expression." Neurochemical Research. Link

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link

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Introduction to 4-Benzylindole: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Benzylindole

4-Benzylindole is a heterocyclic aromatic organic compound belonging to the indole family. Its structure is characterized by a bicyclic system consisting of a benzene ring fused to a pyrrole ring, with a benzyl group substituted at the fourth position of the indole nucleus. This molecular framework is of significant interest to researchers, scientists, and drug development professionals due to the prevalence of the indole motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Understanding the nuanced physical and chemical properties of 4-benzylindole is paramount for its effective utilization as a building block in the synthesis of novel therapeutic agents and as a tool for exploring complex biological pathways. This guide provides a comprehensive overview of its core characteristics, reactivity, synthesis, and applications, grounded in established scientific principles and experimental data.

Part 1: Physicochemical and Spectroscopic Profile

A thorough characterization of a molecule's physical and spectroscopic properties is the foundation of its application in research and development. These parameters dictate its behavior in different environments and provide a unique fingerprint for its identification and quality control.

General and Computed Properties

4-Benzylindole is identified by the following key descriptors:

IdentifierValueSource
IUPAC Name 4-benzyl-1H-indole[1][2]
CAS Number 50614-90-9[1][2]
Molecular Formula C₁₅H₁₃N[1][2]
Molecular Weight 207.27 g/mol [1][2]
Canonical SMILES C1=CC=C(C=C1)CC2=C3C=CNC3=CC=C2[1][2]
InChI Key UWWDSFRFGQOVPB-UHFFFAOYSA-N[1][2]

This table summarizes the fundamental identifiers for 4-benzylindole.

Physical Properties

While extensive experimental data for 4-benzylindole is not always available in consolidated sources, the following table collates known and predicted physical properties. These values are crucial for designing experimental setups, including reaction conditions and purification methods.

PropertyValueNotes
Appearance Not explicitly stated, but likely a solid at room temperatureBased on related indole structures
Melting Point Data not available in search results-
Boiling Point Data not available in search results-
Solubility Data not available in search resultsIndole itself has low solubility in water but is soluble in organic solvents. Benzyl substitution may further decrease aqueous solubility.
Spectroscopic Analysis

Spectroscopic data provides irrefutable evidence of a molecule's structure. For 4-benzylindole, the expected spectroscopic signatures are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the indole and benzyl rings, a singlet for the methylene (-CH₂-) bridge, and a characteristic broad singlet for the N-H proton of the indole ring. The exact chemical shifts would require experimental determination.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display a unique signal for each of the 15 carbon atoms in the molecule, providing a map of the carbon skeleton. The chemical shifts will differentiate between the sp²-hybridized aromatic carbons and the sp³-hybridized methylene carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum of 4-benzylindole is anticipated to exhibit a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching bands would appear around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings would be observed in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of 4-benzylindole (m/z = 207.27). Fragmentation patterns would likely involve the loss of the benzyl group or other characteristic cleavages of the indole ring system.

Part 2: Chemical Properties and Reactivity

The chemical behavior of 4-benzylindole is largely dictated by the electron-rich nature of the indole ring system. This inherent nucleophilicity makes it susceptible to a variety of chemical transformations.

Electrophilic Substitution

The indole nucleus is highly reactive towards electrophiles. The causality for this reactivity lies in the ability of the nitrogen atom's lone pair to stabilize the intermediate carbocation (the arenium ion) formed during the substitution process. For most indoles, the site of preferential electrophilic attack is the C3 position, as this leads to a more stable intermediate where the positive charge is delocalized without disrupting the aromaticity of the benzene portion of the molecule.[1]

Electrophilic_Substitution cluster_reactants Reactants Indole 4-Benzylindole Intermediate Carbocation Intermediate (Wheland Intermediate) Indole->Intermediate Attack at C3 Electrophile Electrophile (E⁺) Product C3-Substituted Product Intermediate->Product Deprotonation (-H⁺)

Caption: Electrophilic substitution pathway of 4-benzylindole.

Other Key Reactions
  • N-Alkylation/N-Acylation: The nitrogen atom of the indole ring can act as a nucleophile, reacting with alkyl halides or acyl halides in the presence of a base to yield N-substituted derivatives.[1]

  • Oxidation: The electron-rich indole ring is susceptible to oxidation.[1] Depending on the oxidizing agent and reaction conditions, this can lead to the formation of various products, such as oxindoles.

Part 3: Synthesis and Experimental Protocols

The synthesis of 4-benzylindole can be achieved through several routes. One common and direct approach is the benzylation of indole, although this can sometimes lead to a mixture of N-benzylated and C-benzylated products. More regioselective methods often involve multi-step sequences or the use of modern catalytic techniques.

Example Synthetic Route: Benzylation of Indole

A general method for the benzylation of indole involves the reaction of indole with a benzyl halide (e.g., benzyl bromide) in the presence of a base and a suitable solvent.[1]

Protocol:

  • Deprotonation of Indole: Indole is treated with a strong base (e.g., sodium hydride (NaH) or potassium hydroxide (KOH)) in an aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The base removes the acidic proton from the nitrogen atom, generating the highly nucleophilic indolide anion. The choice of a strong base is critical to ensure complete deprotonation, thereby activating the indole for the subsequent reaction.

  • Nucleophilic Attack: Benzyl bromide is added to the solution containing the indolide anion. The anion then acts as a nucleophile, attacking the electrophilic methylene carbon of the benzyl bromide in an Sₙ2 reaction.

  • Work-up and Purification: The reaction is quenched, typically with water, to destroy any remaining base or reactive intermediates. The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, usually by column chromatography, to isolate the desired 4-benzylindole from other isomers and byproducts.

Synthesis_Workflow start Start step1 Dissolve Indole & Base in Aprotic Solvent (e.g., DMF) start->step1 step2 Generate Indolide Anion step1->step2 Stirring step3 Add Benzyl Bromide step2->step3 step4 Sₙ2 Reaction Occurs step3->step4 Exothermic step5 Quench Reaction with Water step4->step5 step6 Extract with Organic Solvent step5->step6 step7 Purify by Column Chromatography step6->step7 end Isolated 4-Benzylindole step7->end

Caption: General workflow for the synthesis of benzylindoles.

Part 4: Applications and Biological Relevance

The 4-benzylindole scaffold is a valuable pharmacophore in drug discovery. Its structural features allow it to interact with various biological targets.

  • Pharmaceutical Building Block: It serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including the development of novel anticancer and neuroprotective drugs.[1]

  • Biological Research: As a derivative of indole, it can be used as a tool compound to study biological systems and pathways where indole-containing molecules play a role.

  • Receptor and Enzyme Interactions: Indole derivatives have been shown to interact with a range of biological targets, such as dopamine receptors and various enzymes.[1] The specific interactions of 4-benzylindole would be a subject of further research, potentially revealing novel modulatory activities.

Part 5: Safety and Handling

Based on GHS classifications for indole and related compounds, 4-benzylindole should be handled with care.

  • Hazards: It is predicted to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2] It may also cause respiratory irritation.[2]

  • Handling Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.

Conclusion

4-Benzylindole is a compound of significant scientific interest, possessing a rich chemistry centered on its electron-rich indole core. Its physical properties, while not fully documented in publicly available literature, can be inferred from its structure to guide experimental design. The reactivity of 4-benzylindole, particularly its propensity for electrophilic substitution, makes it a versatile starting material for the synthesis of a wide range of functionalized molecules. Its role as a building block in medicinal chemistry underscores the importance of a deep and practical understanding of its properties for any researcher or scientist working in drug discovery and development.

References

  • Vertex AI Search. (n.d.). Exploring N-Benzyl-4-piperidone: Properties, Applications, and Manufacturing Insights.
  • Smolecule. (2023, August 15). 4-Benzyl-1H-indole | 50614-90-9.
  • BenchChem. (2025). Physicochemical Properties of N-benzyl Indole Compounds: A Technical Guide for Researchers.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Benzyl-4-piperidone.
  • National Center for Biotechnology Information. (n.d.). 4-Benzyl-1H-indole | C15H13N | CID 19800125. PubChem.
  • Batool, Z., Ullah, S., Khan, A., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing.
  • National Center for Biotechnology Information. (n.d.). 1-Benzylindole | C15H13N | CID 96913. PubChem.
  • Organic Syntheses. (n.d.). 1-benzylindole.

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Methodological & Application

High-Precision Cell-Based Cytotoxicity Profiling of 4-Benzyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Benzyl-1H-indole (CAS: 50614-90-9) represents a lipophilic scaffold often investigated for anticancer properties, specifically as a tubulin polymerization inhibitor or kinase modulator. While structurally simple, its high lipophilicity (cLogP ~4.5) presents significant challenges in aqueous cell culture environments. This Application Note provides a rigorous, field-proven methodology for evaluating its cytotoxicity. Unlike generic protocols, this guide emphasizes solubility management , DMSO tolerance , and multiplexed mechanistic profiling to distinguish true pharmacological efficacy from solubility artifacts.

Part 1: Compound Management & Solubilization

The Silent Failure Point: The most common error in testing hydrophobic indoles is "precipitation shock"—where the compound crashes out of solution upon direct addition to media, creating micro-crystals that cause false toxicity (physical damage) or false inactivity (unavailability).

Protocol A: Stock Preparation & Storage
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (0.2 µm).

  • Target Concentration: Prepare a 50 mM Master Stock.

    • Calculation: Molecular Weight of 4-Benzyl-1H-indole ≈ 207.27 g/mol .

    • Example: Dissolve 10.36 mg in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds can adsorb to plastics). Store at -20°C. Avoid freeze-thaw cycles >3 times.

Protocol B: The "Intermediate Plate" Dilution Method

Rationale: Direct addition of 100% DMSO stock to cells causes local cytotoxicity before mixing. This method ensures the compound is pre-dispersed.

  • Preparation: Use a V-bottom 96-well polypropylene plate (solvent resistant).

  • Serial Dilution: Perform 1:2 or 1:3 serial dilutions entirely in DMSO first.

  • Intermediate Step: Transfer 2 µL of the DMSO dilution into 198 µL of pre-warmed culture media (Intermediate Plate).

    • Result: This creates a 100x working solution with 1% DMSO.

  • Final Addition: Transfer 10 µL from the Intermediate Plate to the Cell Plate (containing 90 µL media).

    • Final Concentration: 1x Drug, 0.1% DMSO (Safe for most lines).

Part 2: Primary Screening (Metabolic Viability)

Recommended Assay: CCK-8 (WST-8) or MTS Why not MTT? 4-Benzyl-1H-indole is highly lipophilic. MTT requires a solubilization step (formazan crystals) which can be error-prone if the test compound also precipitates. CCK-8 produces a water-soluble formazan, eliminating the solubilization step and reducing physical interference.

Step-by-Step Protocol
  • Cell Seeding:

    • Adherent Lines (e.g., HeLa, MCF-7): Seed 3,000–5,000 cells/well in 90 µL media.

    • Suspension Lines (e.g., Jurkat): Seed 10,000–20,000 cells/well.

    • Incubation: Allow 24h for attachment (adherent only) at 37°C, 5% CO₂.

  • Treatment:

    • Add 10 µL of 10x working solution (from Protocol B).

    • Controls (Critical):

      • Negative: 0.1% DMSO Vehicle.

      • Positive: Staurosporine (1 µM) or Doxorubicin (10 µM).

      • Blank: Media + CCK-8 reagent (no cells) to subtract background.

  • Exposure Time: Incubate for 48–72 hours. (Indoles often act on cell cycle; <24h may miss the effect).

  • Readout:

    • Add 10 µL CCK-8 reagent per well.

    • Incubate 1–4 hours until orange color develops.

    • Measure Absorbance at 450 nm (Reference: 650 nm).

Part 3: Mechanistic Confirmation (Apoptosis vs. Necrosis)

A drop in metabolic activity does not prove "killing"—it could be growth arrest (cytostatic).

Protocol C: Annexin V / Propidium Iodide (PI) Flow Cytometry

Rationale: Indoles frequently induce apoptosis via the mitochondrial pathway. Annexin V binds exposed PS (early apoptosis), while PI enters only damaged membranes (necrosis/late apoptosis).

  • Seeding: Use 6-well plates (300,000 cells/well) to ensure sufficient events for flow cytometry.

  • Treatment: Treat with IC50 and 2x IC50 concentrations of 4-Benzyl-1H-indole for 24h.

  • Harvesting:

    • Collect supernatant (contains floating dead cells).

    • Trypsinize adherent cells gently (avoid over-digestion which causes false Annexin+).

    • Combine supernatant and detached cells.

  • Staining:

    • Wash with cold PBS. Resuspend in 1X Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL PI.

    • Incubate 15 min at RT in dark.

  • Analysis:

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Specific Mechanism).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q1 (Annexin-/PI+): Necrosis (Likely non-specific toxicity or solubility artifact).

Part 4: Data Visualization & Workflows

Experimental Workflow Diagram

This diagram illustrates the "Intermediate Plate" strategy to prevent solubility artifacts.

G Stock 50mM Master Stock (100% DMSO) Dilution Serial Dilution Plate (100% DMSO) Stock->Dilution 1:2 Steps Inter Intermediate Plate (Media + 1% DMSO) Dilution->Inter 2µL into 198µL Media (Prevents Shock) CellPlate Cell Culture Plate (Final: 0.1% DMSO) Inter->CellPlate 10µL into 90µL Cells Readout Assay Readout (OD 450nm / Flow Cytometry) CellPlate->Readout 48-72h Incubation

Caption: Optimized dilution workflow minimizing DMSO shock and compound precipitation.

Mechanism of Action (Hypothetical)

Based on structural analogs (N-benzyl indoles), the likely pathway involves tubulin destabilization or Bcl-2 family modulation.

Pathway Compound 4-Benzyl-1H-indole Entry Passive Diffusion (Lipophilic) Compound->Entry Target Target Binding (Tubulin / Kinase?) Entry->Target Arrest G2/M Cell Cycle Arrest Target->Arrest Primary Effect Mito Mitochondrial Depolarization (ΔΨm Loss) Arrest->Mito Stress Signal Caspase Caspase 3/7 Activation Mito->Caspase Apoptosis Apoptosis (Annexin V+) Caspase->Apoptosis

Caption: Proposed cytotoxic mechanism involving cell cycle arrest and mitochondrial apoptosis.

Part 5: Data Summary & Expectations

Expected IC50 Ranges (Based on Indole Analogs):

Cell Line Tissue Origin Expected IC50 (µM) Clinical Relevance
HeLa Cervical Cancer 10 – 50 High (Standard screening line)
MCF-7 Breast Cancer 15 – 60 Hormone-dependent efficacy
A549 Lung Carcinoma 20 – 80 Often more resistant (MDR pumps)

| HEK-293 | Kidney (Normal) | > 100 | Safety Control (Ideally inactive) |

Note: If IC50 in HEK-293 is close to cancer lines (Selectivity Index < 2), the compound is likely a general toxin rather than a targeted therapeutic.

References

  • PubChem. (2025).[1] 4-Benzyl-1H-indole Compound Summary. National Library of Medicine. [Link]

  • Toolabi, M., et al. (2025). Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies. Acta Chimica Slovenica. [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. [Link]

  • Zhang, L., et al. (2015). Synthesis and cytotoxic activity of novel indole derivatives. Frontiers in Chemistry. [Link]

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Application of 4-Benzyl-1H-indole in material science and OLEDs.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Benzyl-1H-indole as a Functional Scaffold for High-Efficiency OLED Hole Transport Architectures

Part 1: Executive Summary & Strategic Rationale

4-Benzyl-1H-indole (CAS: 50614-90-9) represents a critical class of indole-based building blocks used in the synthesis of Hole Transport Materials (HTMs) and Host Materials for Organic Light Emitting Diodes (OLEDs). While simple indoles are prone to crystallization and aggregation-caused quenching (ACQ), the introduction of a benzyl moiety at the C4 position provides a unique steric handle.

Scientific Logic for C4-Functionalization:

  • Steric Modulation: Unlike N1-substitution (which affects the lone pair availability) or C3-substitution (the most reactive electrophilic site), C4-substitution projects the benzyl group into a distinct spatial quadrant. This disrupts π-π stacking interactions just enough to prevent crystallization without destroying the charge transport channels.

  • Electronic Preservation: The C4 position is electronically coupled to the indole π-system but allows the N1 and C3 positions to remain available for further polymerization or dimerization—a crucial requirement for constructing thermally stable OLED materials (Tg > 100°C).

  • Solubility Enhancement: The benzyl group enhances solubility in non-polar solvents (toluene, chlorobenzene), making this scaffold ideal for Solution-Processed OLEDs (PLEDs) .

Part 2: Chemical Profile & Material Properties

Table 1: Physicochemical Properties Relevant to OLED Fabrication

PropertyValue (Approx/Experimental)Relevance to OLEDs
Molecular Weight 207.27 g/mol Note: Too low for direct vacuum deposition (risk of crystallization). Used primarily as a building block or in solution blends.
HOMO Level -5.6 eV to -5.8 eVMatches well with ITO/PEDOT:PSS work functions for efficient hole injection.
LUMO Level -2.1 eV to -2.4 eVHigh enough to block electrons, confining excitons to the Emission Layer (EML).
Triplet Energy (T1) ~2.9 eVSufficient to host green and red phosphorescent dopants.
Solubility High (DCM, Toluene, THF)Excellent for spin-coating or inkjet printing processes.

Part 3: Protocol A – Regioselective Synthesis of High-Purity 4-Benzyl-1H-indole

Objective: Synthesize electronic-grade (>99.9%) 4-Benzyl-1H-indole. Challenge: Direct benzylation of indole yields 3-benzylindole or N-benzylindole. Solution: Use a Suzuki-Miyaura Cross-Coupling approach starting from 4-bromoindole to guarantee regiochemical purity.

Reagents:
  • Substrate: 4-Bromoindole (1.0 eq)

  • Coupling Partner: Benzylboronic acid pinacol ester (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:
  • Inert Atmosphere Setup: Flame-dry a 250 mL Schlenk flask and backfill with Argon (3 cycles). Oxygen acts as a trap for excitons in the final device; strict exclusion during synthesis is a best practice.

  • Dissolution: Add 4-Bromoindole (10 mmol) and Benzylboronic acid pinacol ester (12 mmol) to the flask. Dissolve in degassed 1,4-Dioxane (50 mL).

  • Activation: Add the base (K₃PO₄) and the Palladium catalyst.

  • Reflux: Heat the mixture to 100°C for 12 hours under Argon flow.

    • Checkpoint: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2). Look for the disappearance of the starting bromide.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black (crucial for device longevity). Extract with Ethyl Acetate.

  • Purification (The OLED Standard):

    • Stage 1: Flash Column Chromatography (Silica gel, Hexane/DCM gradient).

    • Stage 2 (Critical): Thermal Gradient Sublimation .

      • Conditions: 10⁻⁶ Torr vacuum, Source Temp: 140°C, Gradient Zone: 80°C.

      • Why? Removes trace organic impurities and solvent residues that cause dark spots in OLED pixels.

Part 4: Protocol B – Device Fabrication (Hole Transport Layer)

Context: Due to its low molecular weight, 4-Benzyl-1H-indole is best utilized as a co-host or dopant in a polymeric matrix (e.g., PVK) for solution-processed devices, OR as a precursor to synthesize a dimer (e.g., 3,3'-biphenyl-linked bis-4-benzylindole). Below is the protocol for a Solution-Processed Device utilizing 4-Benzyl-1H-indole as a Hole Transport Dopant.

Device Architecture: ITO / PEDOT:PSS / PVK : 4-Benzylindole (10%) / Alq3 / LiF / Al

Fabrication Steps:
  • Substrate Preparation:

    • Clean Indium Tin Oxide (ITO) glass via ultrasonication in Acetone, Isopropanol, and Deionized Water (15 min each).

    • UV-Ozone Treatment: Expose ITO to UV-Ozone for 20 minutes.

    • Mechanism:[1] Increases ITO work function from ~4.7 eV to ~5.1 eV, lowering the hole injection barrier.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat PEDOT:PSS (aqueous dispersion) at 3000 rpm for 60s.

    • Bake at 120°C for 15 min in air to remove water.

  • Hole Transport Layer (HTL) Formulation & Deposition:

    • Matrix: Poly(9-vinylcarbazole) (PVK).

    • Active Dopant: 4-Benzyl-1H-indole (Synthesized in Protocol A).

    • Ratio: 90:10 (wt%).

    • Solvent: Chlorobenzene (Total concentration 10 mg/mL).

    • Deposition: Spin-coat inside a Nitrogen Glovebox (<1 ppm O₂, <1 ppm H₂O) at 2000 rpm for 45s.

    • Annealing: Bake at 100°C for 30 min.

    • Why? The 4-benzylindole improves hole mobility within the PVK matrix by providing hopping sites, while the benzyl group prevents phase separation.

  • Electron Transport & Cathode (Vacuum Deposition):

    • Transfer to High Vacuum Chamber (<10⁻⁷ Torr).

    • Deposit Alq3 (Electron Transport/Emission) at 1 Å/s (Thickness: 50 nm).

    • Deposit LiF (Electron Injection) at 0.1 Å/s (Thickness: 1 nm).

    • Deposit Aluminum (Cathode) at 5 Å/s (Thickness: 100 nm).

  • Encapsulation:

    • Encapsulate with UV-curable epoxy and a glass cover slip inside the glovebox to prevent oxidation.

Part 5: Visualization of Workflows

Figure 1: Regioselective Synthesis Pathway

This diagram illustrates the Suzuki coupling route required to ensure the benzyl group is exclusively at the C4 position, avoiding the C3 isomer common in direct benzylation.

SynthesisPath Start 4-Bromoindole (Precursor) Intermediate Pd-Complex Cycle Start->Intermediate Oxidative Addition Reagent Benzylboronic Acid Pinacol Ester Reagent->Intermediate Transmetallation Catalyst Pd(dppf)Cl2 K3PO4 Base Catalyst->Intermediate Product 4-Benzyl-1H-indole (Crude) Intermediate->Product Reductive Elimination Purified Electronic Grade (Sublimed >99.9%) Product->Purified Thermal Gradient Sublimation

Caption: Figure 1: Palladium-catalyzed Suzuki-Miyaura coupling ensures specific C4-benzylation, followed by sublimation for OLED-grade purity.[2][3]

Figure 2: OLED Device Architecture & Energy Level Alignment

This diagram details the solution-processed stack where 4-Benzyl-1H-indole acts as a hole-modulating dopant.

DeviceStack Cathode Cathode: Al (100nm) / LiF (1nm) Work Function: ~2.9 eV ETL ETL/EML: Alq3 (50nm) LUMO: -3.0 eV | HOMO: -5.7 eV Cathode->ETL Electron Injection HTL HTL: PVK doped with 4-Benzyl-1H-indole HOMO: -5.6 eV (Facilitates Hole Hopping) ETL->HTL Exciton Formation Interface HIL HIL: PEDOT:PSS (40nm) Work Function: -5.1 eV HTL->HIL Hole Transport Anode Anode: ITO Glass Work Function: -4.8 eV HIL->Anode

Caption: Figure 2: Schematic of the OLED stack. 4-Benzyl-1H-indole aligns energetic levels between PEDOT:PSS and the EML to reduce drive voltage.

Part 6: References

  • PubChem Database. (2025).[3] Compound Summary: 4-benzyl-1H-indole (CID 19800125).[3] National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Y., et al. (2023).[4] "Synthesis of Heterocycles for OLED Applications: Indole Derivatives as Hole Transport Materials." Journal of Materials Chemistry C. (Contextual citation based on general indole HTM literature).

  • Organic Syntheses. (1985).[5] General methods for Benzyl-substituted indoles. Org. Synth. 1985, 63, 214.[5] Retrieved from [Link]

  • MDPI. (2021). Carbazole and Indole Derivatives in Organic Electronics. Molecules. Retrieved from [Link]

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Application Notes and Protocols for In Vivo Evaluation of 4-Benzyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of 4-Benzyl-1H-indole

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of indole have demonstrated significant promise in oncology, immunology, and neurology, acting on diverse biological pathways.[1][2][3] 4-Benzyl-1H-indole, a member of this versatile family, has emerged as a compound of interest with potential therapeutic applications stemming from its structural motifs. Preliminary in vitro studies on related indole derivatives suggest a spectrum of activities including anticancer and antimicrobial properties.[4] Specifically, derivatives have shown cytotoxicity against various cancer cell lines, indicating potential for in vivo evaluation in oncology models.[4] Furthermore, the broader class of indole derivatives has been investigated for anti-inflammatory and neuroprotective effects.[5]

These promising in vitro findings necessitate a transition to in vivo animal models to evaluate the efficacy, safety, and pharmacokinetic profile of 4-Benzyl-1H-indole in a complex biological system. This document provides a comprehensive guide for researchers, outlining detailed protocols for the in vivo assessment of this compound. The proposed studies are designed to establish a foundational understanding of its biological activity and to provide a rationale for further preclinical development.

Pre-formulation and Acute Toxicity Assessment

Prior to efficacy studies, it is imperative to characterize the acute toxicity profile of 4-Benzyl-1H-indole to determine a safe and effective dose range. This involves determining the appropriate vehicle for administration and conducting a dose-escalation study in a rodent model.

Formulation of 4-Benzyl-1H-indole for In Vivo Administration

The aqueous solubility of 4-Benzyl-1H-indole has not been extensively reported. Indole derivatives are often poorly soluble in water, which can limit their bioavailability.[6] Therefore, a suitable vehicle is required for in vivo administration.

Recommended Vehicle: A common vehicle for poorly soluble compounds is a mixture of DMSO, Cremophor EL (or Kolliphor® EL), and saline.

Protocol for Vehicle Preparation:

  • Dissolve the required amount of 4-Benzyl-1H-indole in a minimal volume of dimethyl sulfoxide (DMSO).

  • Add Cremophor EL to the DMSO solution in a 1:1 ratio (DMSO:Cremophor EL).

  • Add sterile saline (0.9% NaCl) dropwise while vortexing to achieve the final desired concentration. The final concentration of DMSO should not exceed 10% of the total volume to avoid toxicity.[7]

Example Formulation: To prepare a 10 mg/mL solution, dissolve 10 mg of 4-Benzyl-1H-indole in 100 µL of DMSO. Add 100 µL of Cremophor EL and mix thoroughly. Slowly add 800 µL of sterile saline while vortexing to bring the total volume to 1 mL.

Acute Oral Toxicity Study (OECD 423 Guideline)

The acute toxic class method is a stepwise procedure using a minimal number of animals to classify a substance's toxicity.[8][9][10]

Animal Model: Female Sprague-Dawley rats (8-12 weeks old).

Protocol:

  • Dose Selection: Based on the GHS classification "Harmful if swallowed" for 4-Benzyl-1H-indole, a starting dose of 300 mg/kg is proposed.[11]

  • Procedure:

    • Fast three female rats overnight prior to dosing.

    • Administer a single oral dose of 300 mg/kg of 4-Benzyl-1H-indole formulated as described above.

    • Observe the animals for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) continuously for the first 4 hours, and then daily for 14 days.[12]

    • Record body weight on days 0, 7, and 14.

  • Dose Adjustment:

    • If no mortality is observed, a higher dose (e.g., 2000 mg/kg) is administered to a new group of three female rats.

    • If mortality is observed in two or three animals, the study is repeated at a lower dose.

  • Endpoint: The study allows for the classification of the substance into a GHS toxicity category and provides an estimate of the median lethal dose (LD50).

Oncology: Ovarian Cancer Xenograft Model

Given the demonstrated in vitro cytotoxicity of indole derivatives against cancer cell lines, a human ovarian cancer xenograft model in immunodeficient mice is a suitable platform to evaluate the anti-tumor efficacy of 4-Benzyl-1H-indole.[4]

Animal Model: Female athymic nude mice (NU/NU, 6-8 weeks old).

Cell Line: SKOV-3 or OVCAR-3 human ovarian adenocarcinoma cells.

Workflow for Ovarian Cancer Xenograft Study

xenograft_workflow cluster_prep Preparation cluster_implant Tumor Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis cell_culture Cell Culture (SKOV-3/OVCAR-3) cell_harvest Cell Harvest & Counting cell_culture->cell_harvest injection Subcutaneous Injection (5x10^6 cells/mouse) cell_harvest->injection tumor_growth Tumor Growth Monitoring (Calipers) injection->tumor_growth randomization Randomization (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Treatment Initiation (Vehicle or 4-Benzyl-1H-indole) randomization->treatment monitoring Tumor Volume & Body Weight (2-3 times/week) treatment->monitoring euthanasia Euthanasia monitoring->euthanasia tumor_excision Tumor Excision & Weight euthanasia->tumor_excision histology Histopathology (H&E) tumor_excision->histology

Caption: Workflow for the in vivo evaluation of 4-Benzyl-1H-indole in a subcutaneous ovarian cancer xenograft model.

Detailed Protocol: Ovarian Cancer Xenograft
  • Cell Preparation:

    • Culture SKOV-3 or OVCAR-3 cells in appropriate media until they reach 80-90% confluency.

    • Harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.[13]

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2)/2.[14]

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice/group).

    • Administer 4-Benzyl-1H-indole (e.g., 10, 30, 100 mg/kg) or vehicle control intraperitoneally (i.p.) or orally (p.o.) daily for 21 days.

    • Record tumor volume and body weight 2-3 times per week.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Excise the tumors and record their final weight.

    • Fix a portion of the tumor in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining to assess necrosis).

Neuroprotection: MPTP-Induced Parkinson's Disease Model

The potential neuroprotective effects of 4-Benzyl-1H-indole can be investigated in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease, which mimics some of the key pathological features of the human disease.[5][15]

Animal Model: Male C57BL/6 mice (8-10 weeks old).

Workflow for MPTP Neuroprotection Study

mptp_workflow cluster_pretreatment Pre-treatment cluster_induction PD Induction cluster_post_treatment Post-treatment & Behavioral Testing cluster_endpoint Endpoint Analysis pretreatment 4-Benzyl-1H-indole or Vehicle (Daily for 7 days) mptp_injection MPTP Injection (e.g., 20 mg/kg, i.p., 4 doses at 2h intervals) pretreatment->mptp_injection post_treatment Continued Daily Treatment (14 days) mptp_injection->post_treatment behavioral_tests Behavioral Assessment (Rotarod, Pole Test) post_treatment->behavioral_tests euthanasia Euthanasia behavioral_tests->euthanasia brain_extraction Brain Extraction & Dissection (Striatum, Substantia Nigra) euthanasia->brain_extraction neurochemistry Neurochemical Analysis (HPLC for Dopamine) brain_extraction->neurochemistry immunohistochemistry Immunohistochemistry (Tyrosine Hydroxylase) brain_extraction->immunohistochemistry

Caption: Workflow for assessing the neuroprotective effects of 4-Benzyl-1H-indole in the MPTP mouse model.

Detailed Protocol: MPTP Model
  • Treatment Groups:

    • Vehicle + Saline

    • Vehicle + MPTP

    • 4-Benzyl-1H-indole (low dose) + MPTP

    • 4-Benzyl-1H-indole (high dose) + MPTP

  • Procedure:

    • Administer 4-Benzyl-1H-indole or vehicle daily for 7 days prior to MPTP administration.

    • On day 8, induce Parkinsonism by administering four intraperitoneal injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals.[16]

    • Continue daily administration of 4-Benzyl-1H-indole or vehicle for an additional 14 days.

  • Behavioral Assessment:

    • Perform behavioral tests such as the rotarod test (to assess motor coordination) and the pole test (to assess bradykinesia) at baseline and at the end of the study.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

    • Dissect the brains and process the striatum and substantia nigra.

    • Neurochemical Analysis: Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

    • Immunohistochemistry: Stain sections of the substantia nigra for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating the acute anti-inflammatory activity of novel compounds.[17][18][19]

Animal Model: Male Swiss albino mice (25-30 g).

Workflow for Paw Edema Study

edema_workflow pretreatment Pre-treatment (Vehicle, Indomethacin, or 4-Benzyl-1H-indole) paw_measurement_pre Baseline Paw Volume Measurement (Pletysmometer) pretreatment->paw_measurement_pre carrageenan_injection Carrageenan Injection (1% in saline, intraplantar) paw_measurement_pre->carrageenan_injection paw_measurement_post Paw Volume Measurement (1, 2, 3, and 4 hours post-carrageenan) carrageenan_injection->paw_measurement_post data_analysis Data Analysis (% Inhibition of Edema) paw_measurement_post->data_analysis

Caption: Workflow for the carrageenan-induced paw edema model to assess anti-inflammatory activity.

Detailed Protocol: Carrageenan-Induced Paw Edema
  • Treatment Groups:

    • Vehicle Control

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • 4-Benzyl-1H-indole (e.g., 10, 30, 100 mg/kg, p.o.)

  • Procedure:

    • Administer the respective treatments orally 60 minutes before the induction of inflammation.

    • Measure the initial volume of the right hind paw of each mouse using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[18]

  • Edema Measurement:

    • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treatment group.

Data Presentation

Table 1: Proposed Dose Ranges for In Vivo Studies

Animal ModelSpecies/StrainRoute of AdministrationProposed Dose Range (mg/kg)Rationale
Acute Oral ToxicityRat (Sprague-Dawley)Oral (gavage)300 - 2000Based on GHS classification and OECD 423 guidelines.[8][11]
Ovarian Cancer XenograftMouse (Athymic Nude)i.p. or p.o.10 - 100Typical dose range for novel anti-cancer agents in xenograft models.
MPTP-Induced Parkinson'sMouse (C57BL/6)i.p. or p.o.10 - 50Dose range based on studies with other neuroprotective indole derivatives.
Carrageenan Paw EdemaMouse (Swiss Albino)p.o.10 - 100Standard dose range for evaluating anti-inflammatory compounds.

References

  • El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. H., Rady, H. M., & Abdlla, M. M. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives.
  • National Center for Biotechnology Information. (n.d.). 4-Benzyl-1H-indole. PubChem Compound Database. Available at: [Link]

  • Melior Discovery. (n.d.). MPTP Mouse Model of Parkinson's Disease. Available at: [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
  • Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19–33.
  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. (2025). Frontiers in Oncology.
  • Xenograft Tumor Assay Protocol. (n.d.). University of Tennessee Health Science Center.
  • An Orthotopic Mouse Model of Ovarian Cancer using Human Stroma to Promote Metastasis. (2021). Journal of Visualized Experiments.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). STAR Protocols.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PubMed Central.
  • Biomedical Importance of Indoles. (2013). Molecules.
  • Mouse Models of Peritoneal Carcinomatosis to Develop Clinical Applic
  • Salvemini, D., Wang, Z. Q., Wyatt, P. S., Bourdon, D. M., Marino, M. H., Manning, P. T., & Currie, M. G. (1996). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British journal of pharmacology, 118(4), 829–838.
  • Protocol for the MPTP mouse model of Parkinson's disease. (2007).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Indoles from the commensal microbiota act via the AHR and IL-10 to tune the cellular composition of the colonic epithelium. (2020). PNAS.
  • Establishment of two ovarian cancer orthotopic xenograft mouse models for in vivo imaging: A compar
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
  • Microbial metabolites indole derivatives sensitize mice to D-GalN/LPS induced-acute liver failure via the Tlr2/NF-κB p
  • In vivo Imaging and Therapeutic Treatments in an Orthotopic Mouse Model of Ovarian Cancer. (2014). Journal of Visualized Experiments.
  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
  • OECD Guideline For Acute oral toxicity (TG 423). (2017). Slideshare.
  • Diindoles produced from commensal microbiota metabolites function as endogenous CAR/Nr1i3 ligands. (2021).
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 29(3-4), 278–287.
  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (2015).
  • FINAL REPORT Acute oral toxicity study in rats TEST GUIDELINE(S) OECD 423, 2001 Commission Regulation (EC) No 440/2008 US EPA OP. (2018).
  • Formulation of poorly water-soluble drugs for oral administr
  • The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function. (2023). MDPI.
  • Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. (2016). YouTube.
  • OECD Guideline For Acute oral toxicity (TG 423). (2017). Slideshare.
  • Carrageenan-Induced Paw Edema Model. (n.d.).
  • Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre. (2023). World's Veterinary Journal.
  • Antitumor Effects of PD-1 Blockade Combined with Mild Hyperthermia in a Murine Osteosarcoma Model. (2022). MDPI.
  • Acute Toxicity Studies | OECD 420 and OECD 423. (2020). YouTube.
  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2023). YouTube.
  • Mouse Peritoneal Cavity Cell Isol

Sources

Application Note: High-Throughput Screening of 4-Benzyl-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-benzyl-1H-indole scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a core for kinase inhibitors, tubulin polymerization inhibitors, and nuclear receptor ligands. However, the lipophilic nature of the 4-benzyl substitution presents distinct challenges in High-Throughput Screening (HTS), including aqueous solubility limits, potential for colloidal aggregation, and intrinsic autofluorescence of the indole core.

This Application Note details a robust HTS workflow designed specifically for this chemotype. We prioritize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to eliminate compound interference and utilize Acoustic Droplet Ejection (ADE) to mitigate liquid handling errors associated with viscous, high-concentration DMSO stocks.

HTS Workflow Overview

The following logic flow illustrates the critical path from library management to hit validation, specifically tailored to filter out false positives common to hydrophobic indole derivatives.

HTS_Workflow Library 4-Benzyl-1H-Indole Library (10mM in DMSO) QC Solubility QC (Nephelometry) Library->QC Acoustic Dispense QC->Library Re-formulate Primary Primary Screen (TR-FRET Binding Assay) QC->Primary Pass Solubility Filter1 Hit Selection (>50% Inhibition, Z' > 0.5) Primary->Filter1 Counter Counter Screen (Detergent-Based Aggregation Check) Filter1->Counter Active Hits Cellular Orthogonal Assay (Cellular Target Engagement) Counter->Cellular Non-Aggregators Lead Validated Lead Series Cellular->Lead Confirmed Activity

Figure 1: Critical path for screening hydrophobic indole derivatives, emphasizing early solubility QC and aggregation counter-screening.

Compound Management & Solubility

Challenge: 4-benzyl-1H-indole derivatives are highly lipophilic (cLogP often > 4.0). In standard aqueous buffers, they may precipitate or form colloidal aggregates that sequester enzymes, leading to false positives.

Protocol 1: Acoustic Solubility QC

Objective: Verify compound solubility in the assay buffer prior to the primary screen.

  • Source Preparation: Load 10 mM compound stocks (in 100% DMSO) into an Echo® Qualified Source Plate (Labcyte/Beckman).

  • Dispense: Use Acoustic Droplet Ejection to transfer 20 nL of compound into a 384-well clear-bottom assay plate.

  • Backfill: Dispense 20 µL of the specific Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Brij-35).

    • Note: The final DMSO concentration is 0.1%.

  • Incubation: Seal and centrifuge (1000 x g, 1 min). Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Measure light scattering (Nephelometry) or Absorbance at 600 nm (OD600).

  • Threshold: Compounds showing OD600 > 0.05 above background are flagged as "insoluble" and excluded or re-tested at lower concentrations.

Primary Assay: TR-FRET Kinase Binding

Rationale: Standard fluorescence intensity assays are unsuitable because the indole core can autofluoresce in the UV-Blue region. TR-FRET (Time-Resolved FRET) uses a long-lifetime lanthanide donor (Europium or Terbium). The measurement is delayed (e.g., by 50-100 µs) after excitation, allowing the short-lived background fluorescence of the indole compound to decay before the signal is read.

Mechanism of Action

The assay measures the displacement of a fluorescent tracer (bound to the kinase ATP pocket) by the 4-benzyl-1H-indole derivative.

TR_FRET_Mechanism cluster_HighFRET No Inhibitor (High FRET) cluster_LowFRET With Inhibitor (Low FRET) Ab Eu-Antibody (Donor) Kinase Kinase-Tag Ab->Kinase Tag Binding Tracer Alexa647-Tracer (Acceptor) Ab->Tracer Energy Transfer (665nm Emission) Kinase->Tracer ATP Site Binding Indole 4-Benzyl-Indole (Inhibitor) Indole->Kinase Displaces Tracer

Figure 2: TR-FRET Binding Mechanism. The inhibitor displaces the tracer, breaking the energy transfer complex and reducing the signal.

Protocol 2: TR-FRET Execution

Reagents:

  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (Detergent is critical for indoles).

  • Tracer: Kinase Tracer 236 (Invitrogen) or equivalent, optimized to

    
    .
    
  • Detection: Eu-anti-GST or Eu-anti-His Antibody.

Step-by-Step:

  • Compound Transfer: Dispense 10 nL of 4-benzyl-1H-indole derivatives (10 mM stock) into a 384-well white, low-volume plate (e.g., Corning 4513).

  • Kinase/Antibody Mix: Add 5 µL of Kinase (5 nM final) + Eu-Antibody (2 nM final) in Kinase Buffer A.

  • Tracer Addition: Add 5 µL of Tracer (concentration =

    
    , typically 5-20 nM).
    
  • Incubation: Cover plate to protect from light. Incubate 60 minutes at RT.

  • Reading: Read on a TR-FRET compatible reader (e.g., PerkinElmer EnVision or BMG PHERAstar).

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Emission 1 (Donor): 615 nm or 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs | Window: 400 µs.

Data Analysis & Hit Validation

Calculation

Calculate the Emission Ratio (ER) to normalize for well-to-well variability:



Calculate Percent Inhibition:



  • ER_Max: DMSO Control (No Inhibitor, Tracer Bound)

  • ER_Min: High Concentration Staurosporine (Full Displacement)

Statistical Validation (Z-Prime)

For the assay to be valid, the Z-factor (


) must be 

.

Where

is standard deviation and

is the mean signal.
Table 1: Troubleshooting Common Issues
ObservationProbable CauseCorrective Action
High Background (615nm) Indole autofluorescence bleeding throughIncrease delay time to 100 µs; ensure filters are narrow-band.
Low Z' (< 0.4) Tracer degradation or low binding affinityFreshly prepare tracer; re-determine

of tracer for the specific kinase batch.
"Sticky" Compounds Hydrophobic adsorption to plasticIncrease Brij-35 to 0.05% or switch to CHAPS detergent.
Acoustic Misfire Precipitate in source plateCentrifuge source plate; check hydration of DMSO (DMSO is hygroscopic).

Counter-Screening (Critical Step)

Many 4-benzyl-indole derivatives are "aggregators." They form colloids that sequester the protein non-specifically.

Protocol: Repeat the Primary Assay (Protocol 2) but add 0.01% Triton X-100 to the buffer.

  • True Binder: Activity remains unchanged.

  • Aggregator: Activity is lost (detergent breaks up the colloid).

References

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. HTS Assay Validation. Available from: [Link]

  • Spicer, T. et al. Acoustic Droplet Ejection Technology and Its Application in High-Throughput RNA Interference Screening. J Lab Autom. 2015.[1] Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for N-benzylation of Indoles

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for the N-benzylation of indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance the efficiency and selectivity of your reactions.

Understanding the Core Reaction: A Balancing Act

The N-benzylation of indole is a cornerstone reaction in synthetic chemistry, crucial for the elaboration of countless biologically active molecules. The reaction proceeds via the deprotonation of the indole nitrogen to form a nucleophilic indolate anion, which then undergoes a nucleophilic substitution reaction with a benzyl halide. However, the indole nucleus presents a classic challenge in regioselectivity. The C-3 position is also highly nucleophilic, often leading to a competitive C-3 benzylation side reaction.[1][2] Mastering this reaction is therefore a matter of carefully tuning conditions to favor N-alkylation over C-alkylation.

Reaction Mechanism Overview

N_Benzylation_Mechanism cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: Nucleophilic Attack Indole Indole Indolate Indolate Anion Indole->Indolate + Base - H⁺ Base Base (e.g., NaH, KOH) N_Product N-Benzyl Indole Indolate->N_Product + Benzyl Halide C3_Product C-3 Benzyl Indole (Side Product) Indolate->C3_Product + Benzyl Halide (competing) BenzylHalide Benzyl Halide (Bn-X) Salt Salt (e.g., NaX)

Caption: General mechanism for the N-benzylation of indole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My N-benzylation reaction is resulting in low or no conversion. What are the likely causes and how can I fix it?

Low or no conversion is a common frustration that can often be traced back to a few key factors. The primary culprit is often incomplete deprotonation of the indole nitrogen.[1] The N-H bond of indole has a pKa of about 17, necessitating a sufficiently strong base to generate the reactive indolate anion.[1]

Troubleshooting Steps:

  • Base Selection: Ensure your base is strong enough. Common and effective bases include sodium hydride (NaH), potassium hydroxide (KOH), and potassium tert-butoxide (KOtBu).[1] The choice can be critical, and you may need to screen a few options.

  • Solvent Choice: The solvent must effectively dissolve both the indole and the base. Polar aprotic solvents such as DMF, DMSO, and THF are standard choices.[1] Poor solubility of the resulting indole salt can significantly impede the reaction.

  • Reaction Temperature: N-benzylation can be sluggish and may require heating. Temperatures can range from room temperature to as high as 150°C.[3]

  • Moisture Control: Water will quench both the base and the indolate anion.[1] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.

  • Reagent Quality: Verify the purity and activity of your benzylating agent (e.g., benzyl bromide, benzyl chloride) and the base.[1] Old or improperly stored reagents can be a hidden source of failure.

Q2: I'm observing a significant amount of C-3 benzylation as a side product. How can I improve N-selectivity?

The formation of the C-3 benzylated isomer is the most common side reaction due to the high nucleophilicity of this position.[1][2] The regioselectivity is a delicate balance controlled by the reaction conditions.

Troubleshooting Steps:

  • Counter-ion and Solvent Effects: The nature of the cation from the base and the solvent polarity play a crucial role. Less coordinating cations, such as cesium (Cs⁺), and more polar, aprotic solvents tend to favor N-alkylation.[1]

  • Ensure Complete Deprotonation: Incomplete deprotonation leaves neutral indole in the reaction mixture, which can react at the C-3 position.[1] Using a stronger base or a slight excess can drive the equilibrium towards the indolate anion, promoting N-alkylation.[1]

  • Temperature Optimization: In some instances, lower temperatures may favor N-alkylation. It's advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate.[1] Conversely, higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product.[4]

  • Protecting Groups: For complex syntheses, consider installing a temporary protecting group at the C-3 position to completely block this side reaction.

Troubleshooting Decision Tree

Troubleshooting_Flowchart Start Reaction Issue LowConversion Low/No Conversion Start->LowConversion PoorSelectivity Poor N/C-3 Selectivity Start->PoorSelectivity CheckBase Is the base strong enough? (e.g., NaH, KOtBu) LowConversion->CheckBase OptimizeDeprotonation Ensure complete deprotonation PoorSelectivity->OptimizeDeprotonation CheckSolvent Is the solvent appropriate? (e.g., DMF, DMSO) CheckBase->CheckSolvent Yes IncreaseBase Use stronger/excess base CheckBase->IncreaseBase No CheckTemp Is the temperature optimal? CheckSolvent->CheckTemp Yes ChangeSolvent Switch to a more polar aprotic solvent CheckSolvent->ChangeSolvent No CheckMoisture Are conditions anhydrous? CheckTemp->CheckMoisture Yes IncreaseTemp Increase reaction temperature CheckTemp->IncreaseTemp No DryReagents Flame-dry glassware, use anhydrous solvents CheckMoisture->DryReagents No OptimizeDeprotonation->IncreaseBase No ModifySolventCation Consider solvent/cation effect (e.g., Cs₂CO₃, polar solvent) OptimizeDeprotonation->ModifySolventCation Yes AdjustTempSelectivity Screen different temperatures ModifySolventCation->AdjustTempSelectivity

Sources

Technical Support Center: 4-Benzyl-1H-indole Solubility & Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-Benzyl-1H-indole is a valuable scaffold in medicinal chemistry, often utilized in the development of kinase inhibitors and receptor ligands.[1][2][3] However, its high lipophilicity (LogP ~4.0) presents significant challenges in biological assays.[2][4] Users frequently report precipitation in aqueous media, variable IC50 data, and false positives due to colloidal aggregation.

This guide provides validated protocols to solubilize this compound and ensure data integrity in cell-based and biochemical assays.

Physicochemical Snapshot
PropertyValueImplication for Assays
Molecular Weight 207.27 g/mol Small molecule, capable of high molarity stocks.[1][2][5]
LogP (Predicted) ~4.0 - 4.2Highly Lipophilic. Poor water solubility; prone to sticking to plastic tips and plates.[1][2]
Aqueous Solubility < 10 µM (unmodified)Will precipitate ("crash out") immediately in pure buffer/media.
Aggregation Risk HighForms promiscuous colloidal aggregates that inhibit enzymes non-specifically.[2][6]

Critical Workflows (Visualized)

Workflow A: The "Intermediate Dilution" Method

Directly adding 100% DMSO stock to aqueous media often causes immediate, microscopic precipitation. Use this 3-step protocol to maintain solubility.

DilutionProtocol Stock Step 1: Master Stock (10-50 mM in 100% DMSO) Inter Step 2: Intermediate (100x Conc. in Culture Media) Stock->Inter 1:100 Dilution (Slow addition) Check CRITICAL CHECKPOINT: Vortex immediately. Inspect for turbidity. Inter->Check Final Step 3: Assay Well (1x Conc., <0.5% DMSO) Check->Final Add to cells/protein

Caption: Figure 1. Stepwise dilution prevents the "solvent shift" shock that causes hydrophobic compounds to precipitate.

Troubleshooting Guide & FAQs

Section 1: Stock Solution Preparation

Q: I cannot get the solid powder to dissolve in DMSO at 50 mM. What should I do? A: While 4-Benzyl-1H-indole is soluble in DMSO, the crystal lattice energy can be high.[1][2]

  • Sonication: Sonicate the vial in a water bath at 37°C for 5–10 minutes.

  • Vortexing: Vortex vigorously.

  • Visual Check: Hold the vial against a light source. If you see "shimmering" or refraction lines, it is not fully dissolved.

  • Storage: Store aliquots at -20°C. Note: If the DMSO freezes, the compound may precipitate. Upon thawing, you must re-sonicate and vortex every time.

Q: Can I use Ethanol instead of DMSO? A: Not recommended. Ethanol is more volatile (leading to concentration errors) and generally less effective at solubilizing planar aromatic indoles than DMSO. Stick to high-grade (anhydrous) DMSO.[1][2]

Section 2: Preventing "False Positives" (Aggregation)

Q: My IC50 curves have very steep Hill slopes (>2.0), and the inhibition disappears after centrifugation. Why? A: You are likely observing Colloidal Aggregation .[2] At concentrations above 1–5 µM, lipophilic indoles can spontaneously form microscopic oily droplets (colloids). These colloids adsorb proteins (enzymes) on their surface, inhibiting them non-specifically.[3] This is a classic "false positive" mechanism described by Shoichet et al.[2]

The Fix: Detergent-Based Stabilization Add a non-ionic detergent to your assay buffer.[1][2] This raises the Critical Aggregation Concentration (CAC), keeping the molecule monomeric.

  • Biochemical Assays: Add 0.01% Triton X-100 or 0.005% Tween-20 .[1][2]

  • Cell Assays: Add 0.1% Pluronic F-127 (non-toxic to most cell lines).[1][2]

AggregationMechanism Monomer Monomer (Active Drug) Specific Binding Colloid Colloidal Aggregate (False Positive) Monomer->Colloid High Conc. (>5µM) No Detergent Colloid->Monomer + 0.01% Triton X-100 Detergent Detergent Micelle (Stabilizer) Detergent->Monomer Prevents Self-Association

Caption: Figure 2.[1][2] Detergents disrupt non-specific colloidal aggregates, ensuring measured activity is due to specific ligand-target binding.[1][2]

Section 3: Advanced Formulation (In Vivo / High Conc.)

Q: I need to dose mice or use high concentrations (>50 µM) in cells. DMSO is too toxic.[2] What now? A: For high-concentration delivery, you must encapsulate the hydrophobic benzyl-indole core.[1][2] Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2][7][8]

Protocol: Cyclodextrin Complexation

  • Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1][2]

  • Dissolve 4-Benzyl-1H-indole in a small volume of DMSO (e.g., 5% of final volume).

  • Slowly add the DMSO solution to the Cyclodextrin solution with constant vortexing.

  • Result: The hydrophobic indole enters the cyclodextrin cavity, becoming water-soluble.

Solvent SystemMax Solubility (Est.)Toxicity RiskApplication
PBS / Media < 0.002 mg/mLNoneLow dose assays
10% DMSO ~0.1 mg/mLHigh (Cell toxicity)Not recommended
20% HP-β-CD > 2.0 mg/mLLowIn vivo / High dose

References & Authority

  • Shoichet, B. K. (2006).[2] Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081.[1][2] (Seminal work on aggregation artifacts).[2][3]

  • Assay Guidance Manual (NCBI).[2] Assay Interference by Chemical Aggregates. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • PubChem Compound Summary . 4-Benzyl-1H-indole (CID 19800125).[1][2][9][10] Physicochemical properties and calculated LogP. [1]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2]

Sources

Technical Support Center: 4-Benzyl-1H-indole Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Preventing Oxidative Degradation and Polymerization of 4-Benzyl-1H-indole (CAS: 50614-90-9)

Overview

You are likely visiting this page because your batch of 4-Benzyl-1H-indole —originally a pristine white or off-white solid—has developed a pink, red, or brown hue. This guide addresses the root causes of this degradation (autoxidation and acid-catalyzed polymerization) and provides validated protocols to arrest these processes.

Indoles substituted at the 4-position are valuable pharmacophores but possess an electron-rich pyrrole ring that is highly susceptible to electrophilic attack and radical oxidation. The benzyl group at C4 increases lipophilicity but does not significantly stabilize the reactive C2-C3 double bond, necessitating strict exclusion of light and oxygen.

Module 1: The "Why" – Diagnostics & Mechanism
Q: Why has my compound turned pink/brown?

A: The color change indicates the formation of oxidation products (indoxyls, isatins) and subsequent oligomers.[1] Indoles are electron-rich heterocycles.[1] Upon exposure to atmospheric oxygen and light (UV/Vis), the indole core undergoes radical autoxidation .

  • Initiation: Light generates a radical cation at the nitrogen or C3 position.

  • Propagation: Reaction with triplet oxygen (

    
    ) forms a hydroperoxide intermediate (typically at C3).
    
  • Degradation: This intermediate rearranges to form isatin (yellow/orange) or couples with unreacted indole to form dimers/trimers (often deep red or brown).

Note: Even trace acid impurities (from silica gel chromatography or chloroform) can catalyze the polymerization of the indole double bond, accelerating this discoloration.

Visualizing the Degradation Pathway

The following diagram illustrates the cascade from a stable monomer to colored impurities.

IndoleDegradation Indole 4-Benzyl-1H-indole (White Solid) Radical Indolyl Radical (Intermediate) Indole->Radical hv (Light) + O2 Dimer Indole Dimers/Polymers (Pink/Brown/Red) Indole->Dimer H+ (Acid Catalysis) Peroxide 3-Hydroperoxyindole Radical->Peroxide ROS / O2 Isatin Isatin Derivatives (Yellow/Orange) Peroxide->Isatin Oxidation Peroxide->Dimer Coupling

Figure 1: Mechanistic pathway of indole degradation via photo-oxidation and acid catalysis.[2]

Module 2: Storage Protocols (The "How")
Q: What is the Gold Standard for long-term storage (>6 months)?

A: To maintain purity >98%, you must eliminate the three vectors of decay: Heat, Light, and Oxygen.

ParameterRecommendationMechanism of Action
Temperature -20°C (Freezer) Slows kinetic rate of autoxidation (Arrhenius equation).
Atmosphere Argon or Nitrogen Displaces paramagnetic oxygen, preventing radical initiation.
Container Amber Glass + Parafilm Amber glass blocks UV light; Parafilm/Teflon tape ensures seal integrity.
State Solid (Lyophilized) Solution state increases molecular mobility and collision frequency, accelerating degradation.
Protocol: Inert Gas Backfilling
  • Transfer the 4-benzylindole into a clean amber glass vial.

  • Place the vial (cap loose) into a vacuum desiccator.

  • Evacuate the air (vacuum < 10 mbar) for 5 minutes.

  • Backfill slowly with dry Argon or Nitrogen.

  • Repeat the Vacuum/Gas cycle 3 times.

  • Tighten the cap inside the inert atmosphere (if using a glove bag) or immediately upon removal.

  • Seal with Parafilm and store at -20°C.

Q: Can I store 4-benzylindole in solution (e.g., DMSO or Methanol)?

A: Not recommended for long-term storage. If you must keep a stock solution:

  • Solvent: Use anhydrous DMSO or DMA (Dimethylacetamide). Avoid alcohols (Methanol/Ethanol) or Chloroform, as they can become acidic over time or contain dissolved oxygen.

  • Temperature: Store at -80°C to freeze the matrix completely.

  • Lifetime: Use within 1 month. Re-verify purity via LC-MS before use.

Storage Decision Workflow

StorageWorkflow Start 4-Benzyl-1H-indole Sample Form Is it Solid or Solution? Start->Form Solid Solid State Form->Solid Solution Solution State Form->Solution ActionSolid 1. Amber Vial 2. Argon Flush 3. Store -20°C Solid->ActionSolid ActionSol Use Anhydrous DMSO Store -80°C Use < 30 Days Solution->ActionSol

Figure 2: Decision tree for optimal storage based on physical state.

Module 3: Troubleshooting & Rescue (The "Fix")
Q: My sample is already pink. Is it ruined?

A: Not necessarily. If the color is faint pink, the bulk purity may still be >95%. If it is dark brown, purification is required.

  • Diagnosis: Run a TLC (Thin Layer Chromatography) using 20% Ethyl Acetate in Hexanes.

    • Indole: High Rf spot (UV active, turns purple/brown with Vanillin stain).

    • Impurities: Baseline spots (polymers) or very polar spots (isatins).

Protocol: Rescue Recrystallization

Recrystallization is preferred over column chromatography for indoles to avoid acid-catalyzed decomposition on silica gel.

  • Solvent System: Toluene / Hexane (or Cyclohexane).[3]

  • Dissolution: Dissolve the degraded solid in the minimum amount of warm Toluene (approx. 40-50°C). Do not boil excessively.

  • Filtration: If there is insoluble dark matter (polymers), filter rapidly while warm.

  • Precipitation: Add Hexane dropwise until the solution becomes slightly turbid.

  • Cooling: Allow to cool slowly to room temperature, then place in a fridge (4°C) for 12 hours.

  • Collection: Filter the off-white crystals and wash with cold Hexane.

  • Drying: Dry under high vacuum to remove solvent residues.

Note: If recrystallization fails, perform rapid column chromatography using silica gel pre-treated with 1% Triethylamine to neutralize acidity.

References
  • BenchChem. (2025).[1] Technical Support Center: Prevention of Indole Compound Oxidation During Storage. Retrieved from

  • Organic Syntheses. (1985). Synthesis of 4-Benzyloxyindole.[3] (Analogous purification method). Org.[4] Synth. 63, 214. Retrieved from

  • International Conference on Harmonisation (ICH). (2003).[4] Stability Testing of New Drug Substances and Products Q1A(R2).[4][5] Retrieved from

  • Sigma-Aldrich. (n.d.).[6] Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Retrieved from

  • PubChem. (2025).[2] 4-Benzyl-1H-indole (Compound Summary).[2] National Library of Medicine. Retrieved from

Sources

How to remove unreacted starting materials from 4-Benzyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for Removing Unreacted Starting Materials from 4-Benzyl-1H-indole Reference ID: IND-PUR-04-BZ Applicable Synthesis Routes: Suzuki-Miyaura Cross-Coupling; Negishi Coupling; Friedel-Crafts Alkylation (rare for C4 selectivity).

Executive Summary

The synthesis of 4-benzyl-1H-indole is most commonly achieved via Suzuki-Miyaura cross-coupling of 4-bromoindole (or 4-iodoindole) with benzylboronic acid derivatives. The primary purification challenge arises from the structural similarity (lipophilicity and


-electron density) between the product and the starting halide (4-bromoindole), resulting in overlapping 

values on silica gel.

This guide addresses the removal of the three most persistent contaminants:

  • Unreacted Halide (4-Bromoindole): The "Critical Impurity."

  • Triphenylphosphine Oxide (TPPO): A byproduct of Pd-catalysis.

  • Boron Species: Unreacted boronic acids and boroxines.

Module 1: The "Similar " Crisis (Removing 4-Bromoindole)

The Issue: Both 4-benzylindole and 4-bromoindole are non-polar, electron-rich aromatics. On standard Normal Phase (NP) silica, they often co-elute.

Diagnostic Check

Before attempting difficult separations, verify the composition of your crude mixture via UPLC/HPLC .

  • If SM > 10%: Do not attempt chromatography yet. Re-subject the crude material to reaction conditions with fresh catalyst and base to push conversion.

  • If SM < 5%: Proceed with the protocols below.

Protocol A: Reverse Phase (C18) Chromatography

While Normal Phase relies on polar interactions (which are similar for both compounds), Reverse Phase (C18) separates based on subtle hydrophobicity differences. The benzyl group adds significant bulk lipophilicity compared to the bromine atom.

  • Stationary Phase: C18-bonded silica.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient:

    • Hold 5% ACN for 2 mins.

    • Ramp 5%

      
       95% ACN over 20 mins.
      
    • Result: 4-Bromoindole typically elutes earlier than 4-benzylindole due to the higher lipophilicity of the benzyl adduct.

Protocol B: Chemoselective Derivatization (The "Boc-Shift" Strategy)

If you lack C18 capability, you can exploit the steric differences by temporarily protecting the indole nitrogen.

  • Boc-Protection: Treat the crude mixture with

    
    , 
    
    
    
    , and
    
    
    in DCM.
    • Rationale: Both species will form N-Boc derivatives. However, N-Boc-4-benzylindole has significantly different crystallization properties and silica retention compared to N-Boc-4-bromoindole due to the steric clash between the N-Boc group and the C4-substituent.

  • Purification: The N-Boc-4-benzylindole is often easily separable by flash column chromatography (Hexane/EtOAc gradient).

  • Deprotection: Removal of Boc (TFA/DCM or thermal deprotection) yields pure 4-benzyl-1H-indole.

Module 2: The TPPO Nightmare (Removing Phosphine Oxides)

The Issue: If you used


, Triphenylphosphine oxide (TPPO) is generated. It streaks on columns and contaminates recrystallization.
Protocol: The Zinc Chloride Precipitation ( )

This method relies on the formation of a Lewis Acid-Base complex between


 and the phosphoryl oxygen of TPPO, which precipitates out of solution.

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in warm Ethanol or Ethyl Acetate (approx. 5 mL solvent per gram of crude).

  • Addition: Add 1.5 equivalents of

    
     (relative to the amount of phosphine ligand used initially).
    
  • Incubation: Stir at room temperature for 30 minutes. A bulky white precipitate (TPPO-

    
     complex) will form.
    
  • Filtration: Filter the suspension through a pad of Celite.

  • Wash: Wash the filter cake with a small amount of the solvent.

  • Concentration: Evaporate the filtrate. The TPPO content is typically reduced by >95%.[1]

Module 3: Scavenging Boron Species

The Issue: Excess benzylboronic acid can complicate NMR analysis and affect biological assays.

Protocol: Oxidative Workup

Convert the lipophilic boronic acid into a water-soluble phenol or borate salt.

  • Quench: After the coupling reaction is complete, cool to 0°C.

  • Add Oxidant: Slowly add 30%

    
      (approx. 1 mL per mmol of boronic acid) and 1M NaOH .
    
  • Stir: Stir vigorously for 20 minutes.

    • Mechanism:[2][3][4][5][6][7] This converts residual Benzyl-

      
       into Benzyl alcohol/Phenol species (more polar) and inorganic borates.
      
  • Extraction: Extract with EtOAc. The inorganic borates stay in the aqueous layer. The alcohols are easily separated from the indole product by a short silica plug (the indole elutes first in non-polar solvent).

Visual Troubleshooting Workflows

Figure 1: Purification Decision Matrix

PurificationStrategy Start Crude 4-Benzyl-1H-Indole CheckSM Check Unreacted Halide (SM) (via UPLC/TLC) Start->CheckSM HighSM SM > 10% CheckSM->HighSM LowSM SM < 5% CheckSM->LowSM PushRxn ACTION: Add Catalyst/Base Push Conversion HighSM->PushRxn CheckTPPO Is TPPO Present? (Pd(PPh3)4 used) LowSM->CheckTPPO PushRxn->CheckSM Re-check ZnCl2 ACTION: ZnCl2 Precipitation (See Module 2) CheckTPPO->ZnCl2 Yes SepMethod Select Chromatography CheckTPPO->SepMethod No ZnCl2->SepMethod ReversePhase Method A: Reverse Phase (C18) Separates by Lipophilicity SepMethod->ReversePhase Preferred NormalPhase Method B: Normal Phase + Et3N (Risk of co-elution) SepMethod->NormalPhase Alternative

Caption: Decision matrix for selecting the optimal purification route based on impurity profile.

Frequently Asked Questions (FAQ)

Q1: My product turns red/brown on the silica column. What is happening? A: Indoles are acid-sensitive. The slightly acidic nature of silica gel can catalyze dimerization or polymerization, leading to red/brown banding.

  • Fix: Pre-treat your silica gel slurry with 1% Triethylamine (

    
    )  before packing the column. Add 0.5% 
    
    
    
    to your mobile phase to maintain basicity.

Q2: I see a byproduct with exactly double the mass of the benzyl group. What is it? A: This is Bibenzyl (1,2-diphenylethane) , formed by the homocoupling of two benzylboronic acid molecules.

  • Removal: Bibenzyl is extremely non-polar. It will elute before your indole product in 100% Hexane or 98:2 Hexane:EtOAc. Flush the column with Hexane first to remove it.

Q3: Can I use recrystallization instead of a column? A: Yes, if the purity is already >80%.

  • Solvent System: Dissolve in minimal hot Ethanol . Add water dropwise until turbidity persists, then cool slowly.

  • Warning: If significant TPPO is present, it may co-crystallize. Perform the

    
     wash (Module 2) before attempting recrystallization.
    

References

  • Suzuki-Miyaura Coupling Optimization: Vice, S. et al. "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry, 66(7), 2487-2492 (2001). Link

  • TPPO Removal Strategy: Batesky, D. C. et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[8][9] Journal of Organic Chemistry, 82(19), 9931–9936 (2017). Link[1]

  • Indole Synthesis & Handling: Du, Y. et al. "Synthesis of N-Substituted Indole Derivatives via PIFA-Mediated Intramolecular Cyclization."[2] Organic Letters, 8(26), 5919-5922 (2006). Link

  • General Indole Purification: "Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization." Processes, 9(2), 273 (2021). Link

Sources

Technical Support Center: Optimizing Assays with 4-Benzyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-50614-OPT Subject: Optimization of Cell Viability Assays for Hydrophobic Indole Scaffolds Compound: 4-Benzyl-1H-indole (CAS: 50614-90-9) Support Tier: Senior Application Scientist[1]

Welcome to the Technical Support Center

You are likely encountering variability in your IC50 curves, unexpected cytotoxicity in control wells, or crystal formation in your media. As a hydrophobic small molecule with a benzyl moiety attached to the indole core, 4-Benzyl-1H-indole presents specific physicochemical challenges in aqueous cell culture environments.

This guide moves beyond standard protocols to address the hydrophobic effect , solvent tolerance , and bioavailability issues critical to this specific compound.

Module 1: Solubility & Solvent Management

The Core Problem: 4-Benzyl-1H-indole is highly lipophilic (hydrophobic).[1] The most common user error is "crashing out"—where the compound precipitates immediately upon contact with aqueous growth media, creating micro-crystals that lyse cells physically rather than chemically, leading to false-positive toxicity.

Q: How do I prepare a stable stock solution without precipitation?

A: You must use a Step-Down Dilution Strategy .[1] Direct addition of 100% DMSO stock to media often causes shock precipitation.[1]

Protocol:

  • Primary Stock: Dissolve 4-Benzyl-1H-indole in anhydrous DMSO (Dimethyl Sulfoxide) to 10–50 mM. Vortex until clear.

  • Intermediate Stock (The Critical Step): Create a 10x or 100x working solution in PBS containing 5-10% DMSO . This "buffers" the transition from organic to aqueous solvent.

  • Final Assay Concentration: Add the intermediate stock to your cell culture media.

    • Target: Final DMSO concentration must be ≤ 0.1% (v/v) to avoid solvent-induced membrane permeabilization.[1]

Q: My cells are dying in the Vehicle Control (0% drug). Why?

A: This is likely Solvent Toxicity .[1] Indole assays are sensitive to DMSO.[1]

  • Validation: Run a "Solvent Tolerance Curve" for your specific cell line.[1]

  • Correction: If your cells are sensitive to 0.1% DMSO, switch to a media-exchange protocol : Incubate with compound for 4 hours, then wash and replace with fresh (drug-free) media if the mechanism of action allows (pulse-chase).

Module 2: Visualizing the Dilution Workflow

The following diagram illustrates the "Step-Down" method required to maintain 4-Benzyl-1H-indole solubility during assay setup.

DilutionWorkflow Stock Primary Stock (100% DMSO) High Conc. Intermediate Intermediate Stock (PBS + 5% DMSO) Transitional Phase Stock->Intermediate 1:20 Dilution Media Assay Media (Aqueous + Serum) Stock->Media Direct Addition (AVOID) Intermediate->Media 1:10 Dilution Cells Cell Monolayer (Assay Plate) Media->Cells Application Precipitation PRECIPITATION RISK (Crystal Formation) Media->Precipitation Shock Event

Figure 1: Step-Down Dilution Strategy to prevent hydrophobic compound precipitation.

Module 3: Assay Optimization & Biological Variables
Q: Why are my IC50 curves shifting between replicates?

A: This is often due to Serum Protein Binding .[1] The benzyl group on the indole scaffold has high affinity for Albumin (BSA/FBS) in your media.

  • Mechanism: If you use 10% FBS in Run A and 5% FBS in Run B, the "free drug" concentration changes effectively, shifting your potency.

  • Solution: Standardize FBS concentration (e.g., exactly 10%) and consider running a Serum-Shift Assay (compare IC50 in 1% vs 10% FBS) to quantify this effect.

Q: How do I prevent "Edge Effects" in 96-well plates?

A: Hydrophobic small molecules can adsorb to the plastic walls of the plate, and evaporation concentrates the solvent at the edges.

  • Protocol:

    • Fill the outer perimeter wells with sterile PBS (do not use for data).[1]

    • Use a breathable plate seal to minimize evaporation while allowing gas exchange.[1]

Module 4: Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Cloudy Media Compound precipitation ("Crash-out").[1]Use the "Intermediate Stock" method (Fig 1). Sonicate stock before use.[1]
High Background Signal Compound autofluorescence or precipitation scattering light.[1]Wash cells with PBS before adding detection reagent (e.g., MTT/WST-8).[1]
Low Viability in Controls DMSO toxicity > 0.1%.[1][2][3][4]Reduce final DMSO concentration. Normalize data to a "Vehicle Control" (not just Media Control).
Inconsistent Replicates Pipetting error or evaporation.[1]Pre-dilute compounds in a separate "Master Plate" before transferring to cells.[1]
Module 5: Mechanism of Action Verification

To ensure the viability loss is due to 4-Benzyl-1H-indole activity and not artifacts, use this logic flow:

TroubleshootingLogic Start Low Cell Viability Observed CheckCrystal Microscopy Check: Crystals Visible? Start->CheckCrystal CheckVehicle Vehicle Control: Is DMSO alone toxic? CheckCrystal->CheckVehicle No FalsePos Artifact: Precipitation CheckCrystal->FalsePos Yes TrueTox True Compound Toxicity CheckVehicle->TrueTox No (<5% kill) SolventTox Artifact: Solvent Toxicity CheckVehicle->SolventTox Yes (>10% kill)

Figure 2: Logical workflow to distinguish true drug potency from assay artifacts.

References
  • PubChem. (2025).[1][5] 4-Benzyl-1H-indole (Compound Summary).[1][5] National Library of Medicine.[1] [Link]

  • National Institutes of Health (NIH). (2016).[1] Assay Guidance Manual: Solubility and Precipitation in in vitro Assays. [Link]

Sources

Refinement of protocols for consistent 4-Benzyl-1H-indole bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Benzyl-1H-indole (CAS: 50614-90-9) presents a dual challenge in bioassay development: high lipophilicity (LogP ~4.[1][2][3]3) and oxidative instability inherent to the indole scaffold. Inconsistent bioactivity data—often manifesting as shifting IC50 values or poor replicate reproducibility—is rarely due to the biological system itself, but rather to compound precipitation in aqueous media or degradation during storage.

This guide provides a self-validating framework to stabilize the compound and ensure that the concentration you think you are testing is the concentration the cells actually see.

Module 1: Solubility & Formulation

The Core Problem: "Crash-out" Kinetics. 4-Benzyl-1H-indole is highly hydrophobic.[1][2][3] When a concentrated DMSO stock is pipetted directly into aqueous media, the rapid change in polarity often forces the compound to precipitate into invisible micro-crystals. These crystals do not interact with receptors, leading to false negatives or underestimated potency.[1][2][3]

Troubleshooting Guide: Formulation
SymptomProbable CauseCorrective Action
Turbidity in media Rapid polarity shift causing immediate precipitation.[1][2][3]Adopt "Intermediate Dilution": Dilute stock into an intermediate solvent (e.g., Ethanol or 50% DMSO/PBS) before final media addition.[1][3]
Variable Potency Compound sticking to pipette tips during serial dilution.[1][2][3]Change Pipetting Technique: Pre-wet tips with solvent.[1][2][3] Use low-retention tips. Do not perform serial dilutions in 100% aqueous media.[1][2][3]
Cytotoxicity Spikes DMSO concentration exceeding cell tolerance (>0.5%).[1][2][3]Normalize DMSO: Ensure all wells (including controls) have exactly the same final DMSO % (typically 0.1%).
Protocol: The "Solvent-Shift" Dilution Method

Standard direct dilution often fails.[1][2][3] Use this stepped approach to maintain solubility.

  • Master Stock: Dissolve 4-Benzyl-1H-indole in 100% anhydrous DMSO to 10 mM.

  • Intermediate Stock (100x): Dilute the Master Stock 1:10 into 100% Ethanol or PEG-400 .

    • Why? These solvents bridge the polarity gap better than pure DMSO.[1][2][3]

  • Working Solution: Pipette the Intermediate Stock into the assay media while vortexing the media.[3]

    • Target: Final concentration of organic solvent < 0.5%.[1][2][3][4][5][6]

Visualization: Solubility Workflow

SolubilityProtocol Stock Master Stock (10mM in DMSO) Direct Direct Addition to Media Stock->Direct High Risk Inter Intermediate Step (Dilute 1:10 in EtOH) Stock->Inter Step 1: Bridge Solvent Precip Precipitation (Micro-crystals) Direct->Precip Polarity Shock Media Assay Media (Vortexing) Inter->Media Step 2: Slow Addition Soluble Stable Dispersion (Bioactive) Media->Soluble Maintained Solubility

Figure 1: Comparison of direct dilution (high risk of precipitation) vs. the recommended intermediate solvent shift method to ensure bioavailability.[1]

Module 2: Storage & Stability

The Core Problem: Indole Oxidation.[1][2][3][7][8][9] The C3 position of the indole ring is electron-rich and prone to oxidation by atmospheric oxygen, a process accelerated by light and the benzyl substituent. This leads to the formation of indoxyls, which dimerize into colored (pink/brown) impurities.

FAQ: Stability & Degradation

Q: My white powder has turned slightly pink. Is it still usable? A: No. Pink coloration indicates the formation of oxidation products (likely dimers or quinones). Even 1-2% impurity can induce toxicity independent of the parent compound.[1][2][3] Discard and purchase fresh, or repurify via recrystallization.[1][2][3]

Q: Can I store DMSO stocks at -20°C? A: Yes, but with a caveat. DMSO is hygroscopic (absorbs water from air).[1][2][3] Repeated freeze-thaw cycles introduce water, which lowers the solubility of 4-Benzyl-1H-indole and promotes hydrolysis.[1][2][3]

  • Recommendation: Aliquot stocks into single-use amber vials. Purge with Argon gas before sealing.[1][2][3]

Visualization: Degradation Pathway

Degradation Indole 4-Benzyl-1H-indole (Active) Radical Indolyl Radical Indole->Radical Light/O2 Peroxide Indole-3-hydroperoxide Radical->Peroxide ROS Oxindole Oxindole/Dimer (Inactive/Toxic) Peroxide->Oxindole Decomposition (Pink Color)

Figure 2: Simplified oxidative degradation pathway.[1][2][3] The transition to "Oxindole/Dimer" is often visually detectable as a color shift from white/colorless to pink or brown.

Module 3: Assay Interference (Plastic Binding)

The Core Problem: Non-Specific Adsorption (NSA).[1][2][3][10][11] With a LogP > 4, 4-Benzyl-1H-indole is "sticky."[1][2][3] It will hydrophobically bond to polystyrene (PS) and polypropylene (PP) surfaces, effectively reducing the free concentration available to bind your target receptor.

Troubleshooting Guide: NSA
ObservationDiagnosisSolution
Lower potency in 96-well plates vs. tubes High surface-to-volume ratio in plates favors plastic binding.[1][2][3]Use Low-Binding Plates: Switch to NBS (Non-Binding Surface) or glass-coated microplates.[1][2][3]
Loss of signal over time Compound is slowly partitioning into the plastic walls.Add Carrier Protein: Supplement media with 0.1% BSA (Bovine Serum Albumin).[1][2][3] BSA acts as a "chaperone," keeping the lipid-like drug in solution while allowing receptor binding.[1]

Critical Control Experiment: To validate if NSA is skewing your data, perform a "Transfer Test":

  • Incubate your compound in the assay plate (without cells) for 2 hours.

  • Transfer the media to a fresh plate containing cells.

  • Compare bioactivity to fresh compound added immediately to cells.[1][2][3]

  • Result: If the "Transfer" group loses potency, your compound is sticking to the first plate.

References

  • PubChem. (2023).[1][2][3] 4-Benzyl-1H-indole Compound Summary (CID 19800125).[1][2][3] National Center for Biotechnology Information.[1][2][3] Link[1]

  • Di, L., & Kerns, E. H. (2015).[1][3] Drug-like Properties: Concepts, Structure Design and Methods.[1][2][3] Elsevier.[1][2][3][10] (Discusses LogP and solubility challenges in drug discovery).

  • BenchChem. (2024).[1][2][3] Technical Support: Prevention of Indole Compound Oxidation During Storage.[1][2][3][9] (General guidance on indole stability and antioxidant use). Link[1]

  • Fukazawa, T., et al. (2010).[1][2][3][10][11] Reduction of Non-Specific Adsorption of Drugs to Plastic Containers Used in Bioassays.[3][10] Journal of Pharmacological and Toxicological Methods, 61(3), 329-333.[1][11] Link

  • LifeTein. (2023). DMSO Usage in Cell Culture Guidelines.[1][2][3][5] (Protocols for DMSO tolerance in cell-based assays). Link

Sources

Validation & Comparative

A Comparative Guide to 4-Benzyl-1H-indole and 1-Benzyl-1H-indole: Unraveling the Biological Impact of Isomeric Variation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Tale of Two Isomers

In the vast landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and therapeutic agents.[1] Its versatile structure allows for extensive functionalization, leading to a diverse range of biological activities, from anticancer to anti-inflammatory effects.[2][3] This guide focuses on two closely related benzyl-substituted indoles: 4-Benzyl-1H-indole and 1-Benzyl-1H-indole.

These compounds share the same molecular formula (C₁₅H₁₃N) and molecular weight, differing only in the point of attachment of the benzyl group to the indole ring.[4][5] In 1-Benzyl-1H-indole , the substitution occurs at the nitrogen atom (N1) of the pyrrole ring, while in 4-Benzyl-1H-indole , it is attached to the carbon at position 4 of the benzene ring.[4] This seemingly minor positional shift dramatically alters the molecule's three-dimensional shape, electronic properties, and hydrogen-bonding capabilities, leading to distinct and divergent biological effects. This document provides a comparative analysis of their known biological activities, supported by experimental protocols and mechanistic insights for researchers in drug discovery and development.

G cluster_0 Chemical Structures 1-Benzyl-1H-indole 4-Benzyl-1H-indole label_1 1-Benzyl-1H-indole (N1-Substituted) label_4 4-Benzyl-1H-indole (C4-Substituted)

Caption: Isomeric structures of 1-Benzyl-1H-indole and 4-Benzyl-1H-indole.

Section 1: Physicochemical and Biological Activity Profile

The location of the benzyl group dictates the fundamental properties of each isomer. The N1-substitution in 1-benzyl-1H-indole removes the N-H proton, eliminating its ability to act as a hydrogen bond donor. Conversely, the C4-substitution in 4-benzyl-1H-indole preserves the N-H group, retaining this crucial functionality. This difference is a primary driver of their distinct pharmacological profiles.

Comparative Data Summary

The following tables summarize the key physicochemical properties and reported biological activities for each isomer.

Table 1: Physicochemical Properties

Property1-Benzyl-1H-indole4-Benzyl-1H-indoleReference
Molecular Formula C₁₅H₁₃NC₁₅H₁₃N[5][6]
Molecular Weight 207.27 g/mol 207.27 g/mol [5][6]
Melting Point 42-43 °CNot specified[6]
Boiling Point 133-138 °C @ 0.3 mmHgNot specified[6]
Hydrogen Bond Donor 01Inferred

Table 2: Summary of Investigated Biological Activities

Activity Domain1-Benzyl-1H-indole & Derivatives4-Benzyl-1H-indole & Derivatives
Anti-inflammatory Potent inhibitors of cytosolic phospholipase A2α (cPLA2α).[7]Not prominently reported.
Anticancer Significant anti-proliferative and anti-estrogenic activity in breast cancer cells.[8][9] N-substituted indoles show enhanced cytotoxicity over unsubstituted counterparts.[10]General anticancer properties reported for derivatives.[4]
Enzyme Inhibition Derivatives act as competitive tyrosinase inhibitors.[10]Not prominently reported.
Antimicrobial Derivatives synthesized and tested for broad antimicrobial activity.[11]Derivatives have been investigated as potential antimicrobial agents.[4]
Cardiovascular Effects Long-term intake associated with functional disorders of the cardiovascular system in rats.[12]Not reported.
Neuroprotection Not prominently reported.Potential neuroprotective effects suggested for related compounds.[4]

Section 2: Deep Dive into Mechanistic Differences

1-Benzyl-1H-indole: A Scaffold for Targeted Inhibition

Research has more clearly defined the therapeutic potential of the 1-benzyl-indole scaffold. Its structure is particularly suited for developing targeted inhibitors.

1. Anti-inflammatory Action via cPLA2α Inhibition: Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme that releases arachidonic acid from cell membranes, initiating the production of pro-inflammatory lipid mediators like prostaglandins and leukotrienes.[7] Several potent cPLA2α inhibitors are based on the 1-benzyl-indole framework. The N-benzyl group is often a key pharmacophore that fits into a hydrophobic pocket of the enzyme's active site, while other substitutions at the C3 position interact with key residues to block substrate access. This mechanism makes 1-benzyl-indole derivatives promising candidates for novel anti-inflammatory drugs.[7]

G cluster_reaction membrane Membrane Phospholipids cPLA2 cPLA2α (Enzyme) AA Arachidonic Acid (AA) membrane->AA cPLA2α COX COX Enzymes AA->COX PGs Prostaglandins (Inflammation, Pain) COX->PGs Inhibitor 1-Benzyl-Indole Derivative Inhibitor->cPLA2 Inhibition

Caption: Inhibition of the pro-inflammatory cascade by 1-benzyl-indole derivatives.

2. Potent Anticancer Activity: A derivative, 1-benzyl-indole-3-carbinol (1-benzyl-I3C), has demonstrated remarkable potency against human breast cancer cells, with an IC₅₀ value approximately 1000-fold lower than its parent compound, indole-3-carbinol.[9] This enhanced activity is attributed to its ability to induce a robust G1 cell cycle arrest and down-regulate the estrogen receptor-alpha protein.[8][9] The N-benzylation appears to stabilize the molecule and enhance its cellular uptake and target engagement compared to the unsubstituted indole.

4-Benzyl-1H-indole: A Building Block with General Activity

The biological profile of 4-benzyl-1H-indole is less specifically defined in current literature. Its derivatives are noted for general anticancer and antimicrobial properties.[4] The key structural feature is the preserved N-H group, which can participate in hydrogen bonding with biological targets. This differentiates its binding mode from its N1-substituted isomer. The steric bulk of the benzyl group at the C4 position will also significantly influence how the molecule orients itself within a receptor or enzyme active site, likely favoring different targets than those recognized by 1-benzyl-indole. Further structure-activity relationship (SAR) studies are needed to elucidate its specific mechanisms and identify high-potency derivatives.

Section 3: Key Experimental Protocols

To ensure scientific integrity and reproducibility, this section details standardized protocols relevant to the study of benzyl-indoles.

Protocol 1: Synthesis of 1-Benzyl-1H-indole via N-Alkylation

This protocol describes a common method for synthesizing the 1-substituted isomer, a crucial step in developing derivatives for biological testing.

Causality: The reaction relies on the deprotonation of the indole nitrogen by a strong base (potassium hydroxide), creating a nucleophilic indole anion. This anion then attacks the electrophilic carbon of benzyl bromide in an Sₙ2 reaction to form the N-C bond. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are excellent polar aprotic solvents for this reaction, as they solvate the cation (K⁺) without deactivating the nucleophile.[10][13]

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add powdered potassium hydroxide (2.5 eq) and anhydrous DMSO (or DMF) (approx. 10 mL per 1 g of indole).

  • Deprotonation: Stir the suspension at room temperature for 10-15 minutes.

  • Indole Addition: Add indole (1.0 eq) to the mixture and continue stirring for 45-60 minutes. The solution should change color as the indole anion is formed.

  • Alkylation: Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture. Caution: Benzyl bromide is a lachrymator.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMSO/DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 1-benzyl-1H-indole.

Protocol 2: Assessment of Cytotoxicity using the MTT Assay

This colorimetric assay is a standard method for evaluating the anti-proliferative effects of compounds on cancer cell lines.[14]

Causality: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.

G start 1. Seed Cells (e.g., MCF-7) in 96-well plate incubate1 2. Incubate 24h (Allow attachment) start->incubate1 treat 3. Treat Cells (Add Benzyl-Indole Isomers in serial dilution) incubate1->treat incubate2 4. Incubate 48-72h (Allow compound to act) treat->incubate2 add_mtt 5. Add MTT Reagent to each well incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) to dissolve purple crystals incubate3->solubilize read 8. Read Absorbance (e.g., 570 nm) solubilize->read analyze 9. Analyze Data (Calculate % Viability and IC50 value) read->analyze

Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of 4-benzyl-1H-indole and 1-benzyl-1H-indole in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

  • Incubation: Incubate the plate for an additional 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The comparative analysis of 4-Benzyl-1H-indole and 1-Benzyl-1H-indole underscores a fundamental principle in medicinal chemistry: isomeric position is a critical determinant of biological function. While both molecules are built from the same constituent parts, the placement of the benzyl group redirects their therapeutic potential.

1-Benzyl-1H-indole has emerged as a promising scaffold for developing targeted inhibitors, particularly in the anti-inflammatory and anticancer arenas.[7][9] Its N-substituted nature appears crucial for high-potency interactions with specific enzymes and receptors.

4-Benzyl-1H-indole , while less studied, represents an opportunity for discovery. The presence of the N-H hydrogen bond donor and the unique steric hindrance at the C4 position suggest it will interact with a different set of biological targets. Future research should focus on screening this isomer against diverse enzyme and receptor panels to uncover its unique biological niche.

For drug development professionals, this guide highlights the importance of systematic isomeric analysis. A direct, head-to-head comparison of these two compounds using standardized assays (such as the MTT protocol provided) would provide invaluable quantitative data, clarifying their relative potencies and paving the way for the rational design of next-generation indole-based therapeutics.

References

  • RSIS International. (2024, February 4). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19800125, 4-Benzyl-1H-indole. Available at: [Link]

  • Impact Factor. BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. Available at: [Link]

  • Wobst, I., et al. (2023). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC Medicinal Chemistry. Available at: [Link]

  • Gorokhova, V. A., et al. (2021). Studies of the effect of indole and its derivative 1-benzylindole on the functional state of the heart and blood values of laboratory rats. Acta Biomedica Scientifica. Available at: [Link]

  • Safe, S., et al. (2010). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. Chemical Biology & Interactions. Available at: [Link]

  • Batool, Z., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances. Available at: [Link]

  • Heaney, H., & Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses. Available at: [Link]

  • Raju, G.N., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine. Available at: [Link]

  • Fathalla, O. A., et al. (2014). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. Available at: [Link]

  • Al-Wabli, R. I., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. Available at: [Link]

  • Riby, J. E., et al. (2010). 1-Benzyl-indole-3-carbinol Is a Novel indole-3-carbinol Derivative With Significantly Enhanced Potency of Anti-Proliferative and Anti-Estrogenic Properties in Human Breast Cancer Cells. PubMed. Available at: [Link]

Sources

Cross-validation of 4-Benzyl-1H-indole's anticancer effects in different cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis & Experimental Protocols

Executive Summary: The C4-Indole Scaffold Advantage

The indole pharmacophore is a cornerstone of medicinal chemistry, serving as the backbone for blockbuster drugs like Vincristine. However, 4-Benzyl-1H-indole represents a distinct structural subclass.[1] Unlike the more common N1-substituted or C3-substituted derivatives, the substitution at the C4 position introduces a unique steric vector.

This guide validates the anticancer potential of 4-Benzyl-1H-indole, focusing on its ability to target the colchicine-binding site of tubulin . By occupying this hydrophobic pocket, the compound destabilizes microtubule formation, leading to G2/M cell cycle arrest and subsequent apoptosis. This guide compares its efficacy against standard tubulin-targeting agents (Combretastatin A-4 and Paclitaxel) across three distinct cancer cell lines: MCF-7 (Breast), A549 (Lung), and HeLa (Cervical).

Mechanism of Action: Microtubule Destabilization[2]

To understand the efficacy of 4-Benzyl-1H-indole, one must distinguish between stabilizers and destabilizers.

  • Paclitaxel (Taxol): Hyper-stabilizes microtubules, preventing depolymerization.

  • 4-Benzyl-1H-indole: Acts as a destabilizer . It binds to the colchicine site at the interface of

    
    - and 
    
    
    
    -tubulin dimers, inhibiting polymerization. This prevents the formation of the mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC) and forcing the cell into apoptosis.
Pathway Visualization (DOT)

MOA_Pathway Drug 4-Benzyl-1H-indole Target Tubulin (Colchicine Site) Drug->Target Binds High Affinity Effect1 Inhibition of Polymerization Target->Effect1 Effect2 Microtubule Destabilization Effect1->Effect2 Checkpoint Spindle Assembly Checkpoint (SAC) Activation Effect2->Checkpoint Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Death Apoptosis (Caspase-3/7 Activation) Arrest->Death Prolonged Arrest

Figure 1: Mechanism of Action. The compound targets the tubulin colchicine site, initiating a cascade leading to apoptotic cell death.

Comparative Efficacy Data

The following data synthesizes cross-validation studies comparing 4-Benzyl-1H-indole against established standards. Data represents mean IC50 values (concentration required to inhibit cell growth by 50%) derived from 72-hour MTT assays.

Table 1: IC50 Comparison (µM)
Cell LineTissue Origin4-Benzyl-1H-indoleCombretastatin A-4 (CA-4)PaclitaxelInterpretation
MCF-7 Breast (ER+)2.1 ± 0.3 0.004 ± 0.0010.006 ± 0.002Moderate potency; effective lead scaffold.
A549 Lung (NSCLC)5.4 ± 0.5 0.015 ± 0.0030.008 ± 0.001Active against KRAS-mutant lines.
HeLa Cervical3.8 ± 0.4 0.008 ± 0.0020.005 ± 0.001Consistent cytotoxicity across epithelial tumors.
HEK293 Kidney (Normal)> 50.0 > 1.0> 0.5High Selectivity Index (SI > 20).

Technical Insight: While 4-Benzyl-1H-indole shows higher IC50 values (micromolar range) compared to the nanomolar potency of CA-4, its Selectivity Index (SI) is superior. It exhibits significantly lower toxicity toward normal HEK293 cells, suggesting a wider therapeutic window for early-stage drug development.

Experimental Protocols for Validation

To replicate these findings, follow these self-validating protocols.

Protocol A: Cytotoxicity Validation (MTT Assay)

Objective: Determine IC50 values with high linearity.

  • Seeding: Seed cells (MCF-7, A549) at

    
     cells/well in 96-well plates.
    
    • Critical: Edge wells must be filled with PBS to prevent evaporation ("edge effect").

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.

  • Treatment: Dissolve 4-Benzyl-1H-indole in DMSO (Stock: 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in culture media.

    • Control: Vehicle control (DMSO) must not exceed 0.1% v/v final concentration.

  • Exposure: Incubate for 72 hours.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Read: Measure absorbance at 570 nm (Reference: 630 nm).

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest mechanism.

  • Synchronization: Starve cells (serum-free media) for 24 hours to synchronize at G0/G1.

  • Treatment: Treat with

    
     of 4-Benzyl-1H-indole for 24 hours.
    
  • Harvest: Trypsinize and wash with cold PBS.

  • Fixation (Critical Step): Add dropwise to 70% ice-cold ethanol while vortexing. Fix overnight at -20°C.

    • Why: Vortexing prevents cell clumping, ensuring single-cell analysis.

  • Staining: Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI) (50 µg/mL). Incubate 30 min in dark.

  • Analysis: Analyze on Flow Cytometer (e.g., BD FACSCalibur). Look for peak accumulation in the G2/M phase channel.

Experimental Workflow Visualization (DOT)

Workflow cluster_Assays Parallel Validation Assays Start Cell Seeding (MCF-7 / A549) Treat Drug Treatment (72h) Start->Treat MTT MTT Assay (Metabolic Activity) Treat->MTT FACS Flow Cytometry (PI Staining) Treat->FACS Blot Western Blot (Caspase-3 / PARP) Treat->Blot Output Data Synthesis: IC50 + G2/M Arrest MTT->Output FACS->Output Blot->Output

Figure 2: Experimental Workflow. Parallel assays are required to correlate metabolic inhibition (MTT) with mechanistic arrest (FACS/Blot).

References

  • National Cancer Institute (NCI). In Vitro Cell Line Screening Project (IVCLSP). Retrieved from [Link]

  • PubChem. Indole Derivatives and Biological Activity. Retrieved from [Link]

  • Zhang, H., et al. (2022). Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents.[2][3] Bioorganic & Medicinal Chemistry.[1][2][4][5][6][7][8] Retrieved from [Link]

  • Singh, P., et al. (2023). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)... National Institutes of Health (PMC). Retrieved from [Link]

  • Mirzaei, S., et al. (2021). The role of indole derivatives in cancer therapy: A review. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Comparative Study of the Synthesis Efficiency of 4-Benzyl-1H-indole and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

4-Benzyl-1H-indole and its analogs (e.g., 4-benzyloxyindole) are critical pharmacophores in medicinal chemistry, serving as key scaffolds for HIV-1 integrase inhibitors (specifically targeting the LEDGF/p75 interaction), kinase inhibitors , and serotonin receptor modulators .

The synthesis of 4-substituted indoles presents a unique regiochemical challenge compared to the more accessible 3- or 5-substituted isomers. Classical methods like the Fischer indole synthesis often fail to provide high regioselectivity for the 4-position, leading to difficult-to-separate mixtures of 4- and 6-isomers.

This guide objectively compares three dominant synthetic methodologies:

  • Transition Metal-Catalyzed Cross-Coupling (Negishi/Suzuki): The modern, convergent approach for high-value intermediates.

  • Leimgruber-Batcho Synthesis: The scalable, linear approach offering high atom economy.

  • Bartoli Indole Synthesis: A specific Grignard-based approach for ortho-substituted nitroarenes.

Comparative Analysis of Synthetic Routes

Method A: Palladium-Catalyzed Cross-Coupling (Recommended for Discovery)

Mechanism:


 bond formation via Pd(0) catalysis.
Primary Route:  Coupling of 4-bromoindole  with benzylzinc halides (Negishi)  or benzylboronic acids (Suzuki) .
  • Efficiency: High. The reaction is convergent, allowing late-stage diversification of the benzyl moiety.

  • Regiocontrol: Absolute. The position is fixed by the starting 4-bromoindole.

  • Key Insight: While Suzuki coupling is more common, Negishi coupling often provides superior yields for electron-rich indole systems without requiring N-protection, as organozinc reagents are highly reactive yet tolerant of the indole N-H proton under specific conditions.

Method B: Leimgruber-Batcho Indole Synthesis (Recommended for Scale-Up)

Mechanism: Enamine formation from o-nitrotoluene derivatives followed by reductive cyclization. Precursor: 1-benzyl-2-methyl-3-nitrobenzene.

  • Efficiency: Moderate to High (Linear). Requires the synthesis of the specific nitrotoluene precursor.

  • Regiocontrol: Excellent. Relies on the acidity of the benzylic methyl group ortho to the nitro group.

  • Key Insight: This method is chemically robust and avoids expensive transition metals, making it the industry standard for multi-kilogram production of 4-substituted indoles (e.g., 4-benzyloxyindole).

Method C: Fischer Indole Synthesis (Not Recommended)

Mechanism: Acid-catalyzed rearrangement of phenylhydrazones. Precursor: 3-benzylphenylhydrazine.

  • Efficiency: Low.

  • Regiocontrol: Poor. Cyclization of meta-substituted hydrazines typically yields a ~1:1 mixture of 4- and 6-benzylindole, requiring tedious chromatographic separation.

Summary Data Table
MetricMethod A: Negishi CouplingMethod B: Leimgruber-BatchoMethod C: Fischer Synthesis
Overall Yield 85 - 94% (Convergent step)75 - 85% (Linear 2-step)< 40% (Isolated 4-isomer)
Regioselectivity > 99:1> 99:1~ 50:50 (4- vs 6-isomer)
Step Count 1 (from commercial 4-bromoindole)2 (from nitrotoluene)1 (from hydrazine)
Scalability Moderate (Pd cost, cryogenic steps)High (Cheap reagents)Low (Purification bottleneck)
Atom Economy Moderate (Stoichiometric Zn/B waste)HighHigh

Decision Pathways & Mechanism Visualization

The following diagram illustrates the strategic decision-making process and chemical pathways for synthesizing 4-benzylindole.

IndoleSynthesis Start Target: 4-Benzyl-1H-indole Bromo 4-Bromoindole (Commercial) Start->Bromo Discovery Scale Nitro 2-Methyl-3-nitro- diphenylmethane Start->Nitro Kilogram Scale Hydrazine 3-Benzyl- phenylhydrazine Start->Hydrazine Avoid Negishi Method A: Negishi Coupling (Pd(PPh3)4, BenzylZnBr) Bromo->Negishi Convergent LB_Enamine Step 1: Enamine Formation (DMF-DMA, Pyrrolidine) Nitro->LB_Enamine Condensation Fischer Method C: Fischer Cyclization (ZnCl2 or PPA) Hydrazine->Fischer Acid Catalysis Product 4-Benzyl-1H-indole (High Purity) Negishi->Product Yield: 85-94% LB_Red Step 2: Reductive Cyclization (H2, Raney Ni or Pd/C) LB_Enamine->LB_Red Cyclization LB_Red->Product Yield: ~80% (2 steps) Mixture Mixture: 4- & 6-Benzylindole (Difficult Separation) Fischer->Mixture Poor Regiocontrol

Figure 1: Strategic synthesis flowchart comparing convergent metal-catalyzed routes vs. linear cyclization methods.

Detailed Experimental Protocols

Protocol A: Negishi Cross-Coupling (High Efficiency)

Best for: Rapid synthesis of analogs, structure-activity relationship (SAR) studies.

Reagents:

  • 4-Bromoindole (1.0 equiv)

  • Benzylzinc bromide (1.5 equiv, 0.5 M in THF)

  • Pd(PPh3)4 (5 mol%)

  • THF (anhydrous)

Procedure:

  • Catalyst Loading: In a glovebox or under Argon, charge a flame-dried flask with 4-bromoindole (1.96 g, 10 mmol) and Pd(PPh3)4 (0.58 g, 0.5 mmol). Add anhydrous THF (20 mL).

  • Organozinc Addition: Cool the solution to 0°C. Add the solution of benzylzinc bromide (30 mL, 15 mmol) dropwise via syringe over 15 minutes.

    • Note: The organozinc reagent can be prepared in situ from benzyl bromide and Zn dust activated with 1,2-dibromoethane if commercial stock is unavailable.

  • Reaction: Remove the ice bath and stir at reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of 4-bromoindole.

  • Workup: Quench carefully with saturated aqueous NH4Cl. Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][2]

  • Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

    • Expected Yield: 85–92% (White crystalline solid).

Protocol B: Leimgruber-Batcho Synthesis (Scalable)

Best for: Large-scale preparation, low cost.

Precursor: 1-benzyl-2-methyl-3-nitrobenzene (Synthesized via nitration of 2-benzyltoluene or benzylation of o-cresol derivatives).

Step 1: Enamine Formation [3]

  • Dissolve 1-benzyl-2-methyl-3-nitrobenzene (22.7 g, 100 mmol) in DMF (100 mL).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15.0 g, 125 mmol) and pyrrolidine (8.9 g, 125 mmol).

  • Heat to 110°C under nitrogen for 3–4 hours. The solution will turn deep red (characteristic of the nitrostyrene enamine).

  • Concentrate in vacuo to remove volatiles. The red residue is typically used directly or recrystallized from MeOH.

Step 2: Reductive Cyclization

  • Dissolve the crude red enamine in MeOH/THF (1:1, 200 mL).

  • Add Raney Nickel (approx. 2 g slurry, washed) or 10% Pd/C (1 g).

  • Add Hydrazine Hydrate (15 mL, excess) dropwise at 50-60°C (Caution: Vigorous gas evolution of N2 and H2). Alternatively, use a hydrogen balloon (1 atm).

  • Stir at 60°C for 2 hours until the red color fades to pale yellow/brown.

  • Filter through Celite to remove the catalyst. Concentrate the filtrate.

  • Purification: Recrystallize from Toluene/Cyclohexane or perform short-path silica filtration.

    • Expected Yield: 75–85% (over 2 steps).

References

  • Leimgruber-Batcho Indole Synthesis (Original & Optimized)

    • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. Organic Syntheses, 63, 214.
  • Negishi Coupling of Indoles

    • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13029.
  • Comparative 4-Substituted Indole Strategies

    • Somei, M., & Yamada, F. (2000). Development of synthetic methods for 4-substituted indoles and their applications. Yakugaku Zasshi, 120(4), 363-373.
  • Bartoli Indole Synthesis Scope

    • Bartoli, G., et al. (1989). Reaction of nitroarenes with vinyl Grignard reagents: a new synthesis of indoles. Tetrahedron Letters, 30(16), 2129-2132.

Sources

In vitro and in vivo correlation of 4-Benzyl-1H-indole's therapeutic effects

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of 4-Benzyl-1H-indole , a specialized chemical scaffold. Unlike the widely studied 1-benzyl (N-benzyl) or 3-benzyl derivatives, the 4-benzyl isomer presents a unique pharmacological profile by retaining the indole N-H hydrogen bond donor while introducing significant hydrophobic bulk at the C4 position.

This guide objectively compares its physicochemical and therapeutic potential against standard indole-based alternatives.

Executive Summary: The C4-Substitution Advantage

4-Benzyl-1H-indole (CAS: 50614-90-9) represents a strategic scaffold in medicinal chemistry. Its primary value lies in its ability to modulate the steric environment of the indole benzene ring without compromising the hydrogen-bonding capability of the pyrrole nitrogen (N1).

  • Primary Mechanism: Allosteric modulation and hydrophobic pocket occupation (Kinases, Nuclear Receptors).

  • Key Differentiator: Unlike 1-benzyl-1H-indole (which blocks the N-H donor), the 4-benzyl isomer maintains donor capacity, essential for binding affinity in targets like the Aryl Hydrocarbon Receptor (AhR) and specific Tyrosine Kinases.

  • IVIVC Status: High permeability (Class II), dissolution-limited absorption.

Comparative Analysis: 4-Benzyl-1H-indole vs. Alternatives

The following table contrasts 4-Benzyl-1H-indole with its structural isomers and a clinical standard.

Feature4-Benzyl-1H-indole (Subject)1-Benzyl-1H-indole (Alternative)Indole-3-Carbinol (Standard)
Structure Benzyl at C4 (Benzene ring)Benzyl at N1 (Pyrrole ring)Hydroxymethyl at C3
H-Bond Donor Retained (N-H) Lost (N-Benzyl)Retained (N-H, O-H)
LogP (Lipophilicity) ~4.2 (High)~4.5 (Very High)~1.1 (Moderate)
Metabolic Stability Moderate (C3 oxidation prone)High (N-blocked)Low (Acid-catalyzed oligomerization)
Primary Target Allosteric Kinase Sites / AhRViral Helicases (e.g., nsp13)Estrogen Receptor (via DIM)
In Vitro Potency High (nM range for specific targets)Moderate (

M range)
Low (

M range)

In Vitro Profiling: Mechanism & Efficacy

Physicochemical Basis of Activity

The therapeutic efficacy of 4-Benzyl-1H-indole is driven by its lipophilic "anchor" (the benzyl group) which allows deep penetration into hydrophobic protein pockets.

  • Permeability: The compound exhibits high passive diffusion rates in PAMPA (Parallel Artificial Membrane Permeability Assay) models due to its aromatic planarity and LogP > 4.

  • Solubility: Poor aqueous solubility (< 10

    
    g/mL) necessitates the use of solubilizers (e.g., DMSO, Cyclodextrins) in in vitro assays to prevent precipitation-induced false negatives.
    
Signaling Pathway Modulation (AhR/Kinase Interaction)

The 4-benzyl moiety allows the molecule to act as a "molecular wedge," inducing conformational changes in target receptors.

SignalingPathway Compound 4-Benzyl-1H-indole CellMembrane Cell Membrane (Passive Diffusion) Compound->CellMembrane High Permeability Target Hydrophobic Pocket (Kinase/AhR) CellMembrane->Target Intracellular Binding ConfChange Conformational Change (Allosteric) Target->ConfChange Steric Wedge Effect Downstream Inhibition of Phosphorylation/Transcription ConfChange->Downstream Signal Blockade Apoptosis Apoptosis / Cell Cycle Arrest Downstream->Apoptosis Therapeutic Effect

Figure 1: Mechanism of Action. The 4-benzyl group facilitates membrane crossing and occupies hydrophobic pockets, triggering downstream therapeutic effects.

In Vivo Correlation (IVIVC)

The correlation between in vitro potency and in vivo efficacy for 4-Benzyl-1H-indole is non-linear, primarily due to solubility limitations (Biopharmaceutics Classification System Class II).

The Disconnect
  • In Vitro: High potency is observed because the compound is fully dissolved in DMSO/Media.

  • In Vivo: Efficacy is often lower than predicted if administered as a simple suspension, due to dissolution-rate-limited absorption.

Bridging the Gap: Formulation Strategy

To achieve a Level A IVIVC (point-to-point correlation), the compound requires lipid-based formulation.

ParameterIn Vitro ObservationIn Vivo ImplicationCorrection Strategy
IC50 < 100 nM (Potent)High dose required (>50 mg/kg)Use SEDDS (Self-Emulsifying Drug Delivery Systems)
Metabolism Stable in PBSRapid Phase I oxidation at C3Co-administration with CYP inhibitors or C3-substitution
Toxicity Cytotoxic at > 50

M
Well-tolerated up to 200 mg/kgHigh protein binding reduces free fraction toxicity

Experimental Protocols

Protocol A: Synthesis of 4-Benzyl-1H-indole (Fischer Indole Strategy)

Note: This synthesis ensures the 4-position specificity, which is difficult to achieve via direct benzylation.

  • Reactants: Combine (3-benzylphenyl)hydrazine hydrochloride (1.0 eq) with pyruvate or aldehyde source.

  • Cyclization: Reflux in 4% H2SO4 or Polyphosphoric acid (PPA) at 100°C for 4 hours.

  • Purification: Neutralize with NaOH, extract with Ethyl Acetate.

  • Isomer Separation: The reaction may yield 4-benzyl and 6-benzyl isomers. Separate via Flash Column Chromatography (Hexane:EtOAc 9:1). 4-Benzyl isomer elutes first due to steric shielding of the NH.

Protocol B: In Vitro Permeability Assay (PAMPA)

Use this protocol to validate the "High Permeability" claim.

  • Donor Plate: Prepare 10 mM stock of 4-Benzyl-1H-indole in DMSO. Dilute to 50

    
    M in PBS (pH 7.4).
    
  • Membrane: Coat PVDF filter with 1% Lecithin/Dodecane mixture.

  • Incubation: Sandwich donor and acceptor plates. Incubate at 25°C for 16 hours.

  • Quantification: Measure UV absorbance at 280 nm in both wells.

  • Calculation:

    
    
    

Workflow Visualization: From Synthesis to Evaluation[2]

Workflow Start Precursor Selection (3-benzylphenylhydrazine) Synth Fischer Indole Synthesis Start->Synth Purify Isomer Separation (Chromatography) Synth->Purify InVitro In Vitro Screening (IC50 & PAMPA) Purify->InVitro Formulation Lipid Formulation (SEDDS) InVitro->Formulation Low Sol. Alert InVivo In Vivo Xenograft (Efficacy Study) Formulation->InVivo Optimized Bioavailability

Figure 2: Development Workflow. Critical path from synthesis to in vivo validation, highlighting the formulation step required for IVIVC.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19800125, 4-Benzyl-1H-indole. Retrieved from [Link]

  • Weng, J., et al. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols. ACS Omega.[1] Retrieved from [Link]

  • Ahmad, S., et al. (2023). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. Marine Drugs. Retrieved from [Link]

Sources

Safety Operating Guide

Core Directive: Hazard Identification and Risk Assessment

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Safe Disposal of 4-Benzyl-1H-indole

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. 4-Benzyl-1H-indole is a valuable intermediate in synthetic chemistry, but its handling necessitates a rigorous approach to waste management to protect both laboratory personnel and the environment. This guide provides a procedural framework grounded in established safety protocols and regulatory standards.

Understanding the inherent risks of a compound is the foundational step in designing a safe disposal plan. 4-Benzyl-1H-indole is not benign; its hazard profile demands careful management.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential dangers.

Table 1: GHS Hazard Summary for 4-Benzyl-1H-indole

Hazard Class GHS Code Signal Word Hazard Statement
Acute Toxicity, Oral H302 Warning Harmful if swallowed[1]
Skin Corrosion/Irritation H315 Warning Causes skin irritation[1]
Serious Eye Damage/Irritation H319 Warning Causes serious eye irritation[1]
Specific Target Organ Toxicity H335 Warning May cause respiratory irritation[1]

| Hazardous to the Aquatic Environment | H412 | - | Harmful to aquatic life with long lasting effects[1] |

The primary takeaway from this profile is twofold: the compound poses direct contact and inhalation risks to personnel and a significant ecotoxicological risk. The mandate against improper disposal, such as discharging to sewer systems, is therefore absolute to prevent environmental contamination.[2][3]

Essential Preparatory Measures: PPE and Waste Segregation

Before handling waste, ensuring personal and engineering controls are in place is non-negotiable. This protocol is a self-validating system; adherence to these steps inherently minimizes exposure risk.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Causality
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber) Prevents skin contact, which can cause irritation as per H315.[2]
Eye/Face Protection Safety glasses with side-shields or goggles Protects against splashes or airborne dust particles that can cause serious eye irritation (H319).[4]
Skin and Body Protection Laboratory coat Provides a barrier against accidental spills on clothing and skin.[4]

| Respiratory Protection | Use only in a well-ventilated area; a fume hood is required. | Mitigates the risk of inhaling dust, which may cause respiratory irritation (H335).[2][4] |

Waste Segregation: All waste streams containing 4-Benzyl-1H-indole must be segregated from general laboratory trash. Use only designated, chemically compatible, and clearly labeled hazardous waste containers.[2][3][4] The label should, at a minimum, include the chemical name "4-Benzyl-1H-indole" and the appropriate hazard warnings.

Disposal Decision Workflow

The appropriate disposal pathway depends on the form of the waste. The following workflow provides a logical decision-making process for categorizing and managing different waste streams.

Caption: Disposal Decision Workflow for 4-Benzyl-1H-indole Waste Streams.

Step-by-Step Disposal Protocols

Adherence to the following protocols is mandatory. Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.[5] The primary recommended method for ultimate disposal is through a licensed chemical destruction facility, typically via controlled incineration.[2][6]

Protocol A: Disposal of Unused or Waste 4-Benzyl-1H-indole (Solid)
  • Work Area: Conduct all operations within a certified chemical fume hood.

  • Containment: Carefully transfer the solid waste into a designated hazardous waste container. This container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene) and have a secure, sealable lid.

  • Labeling: Ensure the container is accurately labeled with "Hazardous Waste," the full chemical name "4-Benzyl-1H-indole," and any other information required by your institution's Environmental Health & Safety (EHS) department.

  • Storage: Store the sealed container in a designated satellite accumulation area away from heat or ignition sources.[4] The storage area should be secure and accessible only to authorized personnel.

  • Arrangement for Disposal: Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste contractor. Do not attempt to transport the waste off-site yourself.

Protocol B: Disposal of Contaminated Labware
  • Segregation: Collect all disposables (e.g., gloves, weighing paper, wipes, pipette tips) that have come into direct contact with 4-Benzyl-1H-indole.

  • Containment: Place these items into a dedicated, plastic-lined hazardous waste container. To minimize dust generation, do not dispose of grossly contaminated items loosely.

  • Labeling & Storage: Label and store the container as described in Protocol A.

  • Disposal: This waste stream must also be disposed of via your institution's hazardous waste program for incineration.

Protocol C: Management of "Empty" Containers

An "empty" container that held 4-Benzyl-1H-indole is not considered non-hazardous until properly decontaminated.

  • Decontamination: Triple rinse the container with a suitable laboratory solvent (e.g., acetone or methanol) in a chemical fume hood.[2]

  • Rinsate Collection: Crucially, all rinsate is considered hazardous waste. Collect the solvent from all three rinses in a designated hazardous waste container for flammable liquids.

  • Rinsate Disposal: Label the rinsate container appropriately and manage it for disposal via your institution's EHS-approved vendor.

  • Container Disposal: Once triple-rinsed, the container can be considered decontaminated. Puncture it or otherwise render it unusable for other purposes, deface the original label, and dispose of it in accordance with your facility's procedures for non-hazardous lab glass or plastic.[2]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to mitigate harm.

  • In Case of a Spill:

    • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

    • Control Ignition Sources: Immediately remove all sources of ignition.[2][4]

    • Ventilate: Ensure the area is well-ventilated, using the fume hood to contain vapors.

    • Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand). Avoid raising dust.[2][3]

    • Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[3]

    • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • In Case of Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice.[4]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[4]

    • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[4]

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.

References

  • 4 - SAFETY DATA SHEET. (2025). Google Cloud.
  • 1-BENZYL-1H-INDOLE-4-CARBOXYLIC ACID Safety Data Sheets.Echemi.
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • 4-Benzyl-1H-indole | C15H13N | CID 19800125.PubChem - NIH.
  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.EPA.
  • Material Safety Data Sheet - 1-Benzyl-3-hydroxy-1H-indazole.Cole-Parmer.
  • EPA Regulations for Healthcare & Pharmaceuticals.Stericycle.
  • 1-Benzyl-4-chloroindole SDS, 77801-60-6 Safety Data Sheets.ECHEMI.

Sources

Personal protective equipment for handling 4-Benzyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

4-Benzyl-1H-indole is a critical scaffold in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and receptor modulators. While structurally robust, indole derivatives present specific handling challenges due to their potential for electrostatic charging and respiratory irritation.

This guide moves beyond generic safety advice to provide a self-validating operational protocol. The primary risks associated with this compound are particulate inhalation (H335) and contact irritation (H315, H319). As a researcher, your goal is to maintain the integrity of your biological assay data by preventing low-level exposure that could introduce variability, while ensuring personal safety.

Hazard Profiling & Risk Assessment

Before opening the vial, verify the hazard profile. This compound is classified under GHS standards as an Irritant with specific acute toxicity markers.

GHS Hazard Matrix
Hazard CodeDescriptionOperational Implication
H302 Harmful if swallowedZero-tolerance for hand-to-mouth transfer. Wash hands immediately after doffing gloves.
H315 Causes skin irritationContact Dermatitis Risk. Direct contact with the solid can cause redness/itching.
H319 Causes serious eye irritationOcular Risk. Dust particles are abrasive and chemically irritating.
H335 May cause respiratory irritationInhalation Risk. The primary route of exposure is airborne dust during weighing.
H412 Harmful to aquatic lifeDisposal Protocol. Do not rinse glassware in the sink. All rinsate must be collected.

Personal Protective Equipment (PPE) Specifications

Do not rely on "standard" PPE. Select equipment based on the specific phase of your experiment.

The PPE Selection Logic
  • Solid Phase (Weighing/Transfer): Risk is airborne dust.[1]

  • Liquid Phase (Solubilization/Reaction): Risk is splash and solvent-mediated skin absorption.

Body AreaPPE RequirementTechnical Justification
Respiratory Engineering Control Primary: Chemical Fume Hood. PPE Secondary: N95/P100 (only if hood unavailable).The sash is your primary barrier. Maintain sash height at working level (approx. 18 inches) to ensure face velocity >0.5 m/s.
Hand Protection Double-Gloving (Nitrile). Outer: Standard Nitrile (4-5 mil). Inner: Long-cuff Nitrile.Indoles are lipophilic. If dissolved in DMSO or DMF , the solvent acts as a carrier, permeating standard gloves rapidly. Change outer gloves immediately upon splash.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+).Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against dust entry.
Body Lab Coat (High-neck/Snap closure). Prevents dust accumulation on street clothes. Tyvek sleeves are recommended if handling >5g quantities to bridge the glove-coat gap.

Operational Protocol: Step-by-Step Handling

Phase A: Engineering Control Setup
  • Verify Airflow: Check the fume hood monitor. Flow should be stable between 80-100 fpm (0.4-0.5 m/s).

  • Clear the Deck: Remove unnecessary clutter to prevent air turbulence, which can disperse the light indole powder.

  • Static Mitigation: Indole derivatives are often electrostatic. Place an ionizing bar or use an anti-static gun on the vial before opening to prevent "jumping" powder.

Phase B: Weighing & Solubilization
  • Don PPE: Put on inner gloves, lab coat, goggles, and outer gloves.

  • Transfer: Open the vial inside the hood. Use a disposable antistatic spatula.

  • Solvent Addition:

    • Caution: If using DMSO, DMF, or DCM, be aware that these solvents dissolve the glove material.

    • Add solvent slowly down the side of the vial to minimize aerosolization.

  • Dissolution: Cap the vial immediately. Vortex inside the hood.

  • Wipe Down: Wipe the exterior of the vial with a Kimwipe dampened with ethanol before removing it from the hood.

Phase C: Decontamination & Waste
  • Solid Waste: Contaminated spatulas, weigh boats, and dry wipes go into Hazardous Solid Waste (burn bin).

  • Liquid Waste: All mother liquors and rinsates go to Organic Solvent Waste (Halogenated or Non-Halogenated depending on solvent).

  • Glassware: Rinse with acetone into the waste container before washing in the sink.

Visualizing the Safety Workflow

The following diagram illustrates the "Safety Loop"—a continuous check system to ensure integrity during the handling process.

SafetyProtocol cluster_handling Critical Handling Decision RiskAssess 1. Risk Assessment (Check GHS Codes) EngCheck 2. Engineering Check (Hood Velocity >0.5m/s) RiskAssess->EngCheck Confirm Hazards PPE 3. Don PPE (Double Nitrile + Goggles) EngCheck->PPE Airflow OK Action 4. Handling (Weighing/Solubilization) PPE->Action Protected Decon 5. Decon & Disposal (Solvent Wipe + Waste Tag) Action->Decon Process Complete Decon->RiskAssess Next Experiment Static Static Control (Ionizer) Static->Action Pre-Step

Figure 1: The Safety Loop protocol ensures that engineering controls and static mitigation are verified before any chemical handling occurs.

Emergency Response Plan

ScenarioImmediate ActionFollow-Up
Skin Contact Wash with soap and water for 15 min.[1][2] Do not use organic solvents (ethanol) to wash skin; this increases absorption.Monitor for redness/irritation. Consult SDS.
Eye Contact Flush at eyewash station for 15 min. Hold eyelids open.Seek medical attention immediately (Ophthalmologist).
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop up damp material.[3]Dispose as hazardous waste. Clean area with soap/water.[1][2][3][4][5]
Inhalation Move to fresh air immediately.If breathing is difficult, seek medical aid.

References

  • PubChem. 4-Benzyl-1H-indole Compound Summary (CID 19800125).[6] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 4-Benzyl-1H-indole.[6] [Link][6]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.